Technical Documentation Center

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
  • CAS: 1315365-55-9

Core Science & Biosynthesis

Exploratory

Comparative Technical Analysis: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol vs. Isoxazole Isomers

Executive Summary In medicinal chemistry, the substitution of a 1,3-oxazole ring with its 1,2-isomer (isoxazole) is a classic bioisosteric replacement strategy used to modulate metabolic stability, basicity, and binding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a 1,3-oxazole ring with its 1,2-isomer (isoxazole) is a classic bioisosteric replacement strategy used to modulate metabolic stability, basicity, and binding vector orientation. This guide provides an in-depth technical analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (Compound A) and its direct isomer, [3-(4-Nitrophenyl)isoxazol-5-yl]methanol (Compound B).

While both compounds share the same molecular formula (


) and pharmacophore elements (nitro-aryl tail, hydroxymethyl head), they exhibit distinct physicochemical profiles. The 1,3-oxazole scaffold offers higher basicity and oxidative stability, whereas the isoxazole congener introduces a unique dipole vector but carries a liability for reductive ring cleavage. This guide details the synthetic pathways, electronic properties, and experimental protocols required to evaluate these scaffolds in drug discovery campaigns.

Part 1: Structural & Electronic Divergence

The core difference lies in the heteroatom arrangement.[1] This subtle shift dictates the electronic distribution and subsequent reactivity.[1]

Electronic Profiling
  • 1,3-Oxazole (Compound A): The nitrogen and oxygen are separated by a carbon at position 2.[2] This arrangement allows for significant delocalization, making the nitrogen atom moderately basic (

    
     for the conjugate acid). It acts as a reliable hydrogen bond acceptor (HBA).
    
  • 1,2-Oxazole (Isoxazole - Compound B): The nitrogen and oxygen are adjacent. The electronegativity of the oxygen atom inductively withdraws electron density from the nitrogen, drastically reducing its basicity (

    
    ). Consequently, isoxazoles are poor HBAs compared to oxazoles.
    
Physicochemical Comparison Table
Property1,3-Oxazole Scaffold (Compound A)Isoxazole Scaffold (Compound B)Impact on Drug Design
Heteroatom Bond C-N / C-ON-O (Weak bond)N-O bond is a metabolic soft spot (reductive cleavage).
Basicity (

)
~0.8 - 1.0~ -3.0Oxazole interacts stronger with acidic residues in binding pockets.
Dipole Moment ~1.5 D~2.9 DIsoxazole is more polar; affects solubility and permeability.
Metabolic Stability Susceptible to oxidation (CYP450)Susceptible to reduction (Reductases)Choice depends on the metabolic map of the lead series.
Vector Geometry Bond angle ~136°Bond angle ~130°Alters the projection of the hydroxymethyl group relative to the aryl core.

Part 2: Synthetic Methodologies

The synthesis of these isomers requires divergent strategies. The 1,3-oxazole is typically constructed via cyclodehydration or condensation, while the isoxazole is almost exclusively accessed via [3+2] cycloaddition.

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow Figure 1: Divergent synthetic pathways for Oxazole (Route A) and Isoxazole (Route B) isomers. Start Starting Material: 4-Nitrobenzaldehyde Oxazole_Route Oxidation to Acid Chloride (+ Serine Methyl Ester) Start->Oxazole_Route Route A: 1,3-Oxazole Isoxazole_Route Conversion to Oxime (NH2OH·HCl) Start->Isoxazole_Route Route B: Isoxazole Amide Intermediate: N-Acyl Serine Ester Oxazole_Route->Amide Chlorination Chlorination (NCS) -> Hydroximoyl Chloride Isoxazole_Route->Chlorination Cyclization Cyclization (SOCl2) -> Oxazoline Amide->Cyclization Oxidation Oxidation (MnO2/DDQ) -> Oxazole Ester Cyclization->Oxidation Reduction_A Reduction (NaBH4) -> Target Alcohol A Oxidation->Reduction_A Click [3+2] Cycloaddition (+ Propargyl Alcohol) Chlorination->Click Target_B Target Alcohol B (Direct Formation) Click->Target_B

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific intermediates (precipitates, color changes) serves as a checkpoint for the chemist.

Protocol A: Synthesis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Strategy: Cyclodehydration of a serine intermediate followed by oxidation and reduction. This method ensures the 4-nitrophenyl group is fixed at the C2 position.

Reagents: L-Serine methyl ester HCl, 4-Nitrobenzoyl chloride, Thionyl chloride (


), Manganese Dioxide (

), Sodium Borohydride (

).
  • Amide Coupling:

    • Suspend L-Serine methyl ester HCl (10 mmol) in DCM (50 mL) with

      
       (22 mmol) at 0°C.
      
    • Add 4-Nitrobenzoyl chloride (10 mmol) portion-wise. Stir for 4h at RT.

    • Checkpoint: Formation of a white precipitate (

      
      ) indicates reaction progress.
      
    • Wash with water, dry organic layer, and concentrate to yield the N-acyl serine ester.

  • Cyclization to Oxazoline:

    • Dissolve the intermediate in DCM. Add

      
       (1.2 equiv) dropwise at 0°C.
      
    • Reflux for 2h. Evaporate solvent.

    • Validation:

      
       NMR should show loss of amide NH and shift of chiral proton.
      
  • Oxidation to Oxazole:

    • Dissolve oxazoline in Benzene or Toluene. Add activated

      
       (10 equiv).
      
    • Reflux for 12h. Filter through Celite.

    • Result: This yields Methyl 2-(4-nitrophenyl)oxazole-5-carboxylate.

  • Reduction to Alcohol:

    • Dissolve the ester in MeOH (20 mL). Add

      
       (2.0 equiv) at 0°C.
      
    • Stir 1h. Quench with sat.

      
      . Extract with EtOAc.
      
    • Final Product: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol.[3]

Protocol B: Synthesis of [3-(4-Nitrophenyl)isoxazol-5-yl]methanol

Strategy: 1,3-Dipolar Cycloaddition ("Click" Chemistry). This is a convergent synthesis.

Reagents: 4-Nitrobenzaldehyde, Hydroxylamine HCl, N-Chlorosuccinimide (NCS), Propargyl alcohol,


.
  • Oxime Formation:

    • Dissolve 4-Nitrobenzaldehyde (10 mmol) in EtOH/Water (1:1). Add

      
       (1.1 equiv) and NaOAc.
      
    • Stir 1h. Filter the white solid (Oxime).

  • Generation of Nitrile Oxide (In Situ):

    • Dissolve Oxime in DMF (10 mL). Add NCS (1.1 equiv) and stir at RT for 1h to form the hydroximoyl chloride.

    • Checkpoint: The solution often turns transiently yellow/green.

  • [3+2] Cycloaddition:

    • Add Propargyl alcohol (1.2 equiv) to the reaction mixture.

    • Add

      
       (1.2 equiv) very slowly (dropwise) over 30 mins. Caution:  Exothermic.
      
    • Mechanism:[4] Base eliminates HCl to generate the Nitrile Oxide dipole, which immediately traps the alkyne.

    • Stir overnight. Pour into ice water.

    • Final Product: The precipitate is the target isoxazole alcohol. Recrystallize from EtOH.

Part 4: Pharmacological & Metabolic Implications

When selecting between these two isomers for a drug candidate, the decision often hinges on metabolic liability vs. binding affinity .

Metabolic Stability (The N-O Bond Liability)

The isoxazole ring contains a weak N-O bond (


 kcal/mol). In highly reducing biological environments (e.g., hypoxic tumor tissue or liver microsomes), this bond can be cleaved by reductases, opening the ring to form an amino-enone species.
  • Oxazole: Generally stable to reduction. Metabolism is driven by CYP450 oxidation at the ring carbons.[2]

  • Isoxazole: Susceptible to reductive ring opening, especially when coupled with an electron-withdrawing group like the 4-Nitrophenyl moiety, which further polarizes the ring.

Bioisosteric Signaling Pathway (DOT)

Bioisosterism Figure 2: Decision matrix for scaffold selection based on physicochemical outcomes. Compound Lead Compound (Nitro-Aryl Core) Oxazole 1,3-Oxazole Variant (High Basicity) Compound->Oxazole Design Choice A Isoxazole Isoxazole Variant (High Dipole) Compound->Isoxazole Design Choice B Target Biological Target (Enzyme/Receptor) Oxazole->Target Binding Outcome_A Strong H-Bonding Oxidative Metabolism Oxazole->Outcome_A In Vivo Fate Isoxazole->Target Binding Outcome_B Improved Solubility Reductive Liability Isoxazole->Outcome_B In Vivo Fate

References

  • Synthesis of 2-substituted oxazoles: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Isoxazole Synthesis via [3+2] Cycloaddition: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.

  • Metabolic Stability of Heterocycles: Dalvie, D., et al. (2002). Metabolism of isoxazoles: Ring opening and formation of active metabolites. Chemical Research in Toxicology, 15(3), 269-279.

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Foundational

Sourcing and Quality Assurance of High Purity [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Executive Summary: The Criticality of Regio-Purity [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS: 1315365-55-9) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Delamanid (OPC-67683),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Regio-Purity

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS: 1315365-55-9) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Delamanid (OPC-67683), a nitro-dihydroimidazooxazole derivative approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).

For drug development professionals, the sourcing challenge lies not in availability, but in regio-isomerism . The cyclization reactions used to generate the 1,3-oxazole core often produce mixtures of the 5-yl (desired) and 4-yl (undesired) isomers. Standard Certificates of Analysis (CoA) often fail to distinguish these subtle structural isomers, leading to downstream failure in the formation of the dihydroimidazo[2,1-b]oxazole pharmacophore.

This guide provides a self-validating sourcing strategy, ensuring that the material you procure is chemically authentic and suitable for GMP-adjacent workflows.

Technical Specifications & Chemical Identity

ParameterSpecification
Chemical Name [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
CAS Number 1315365-55-9
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol, DCM
Melting Point 142–144 °C (literature value for pure 5-yl isomer)
Key Impurities [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanol (Regioisomer), 4-Nitrobenzaldehyde

Critical Warning: Do not confuse with CAS 36841-50-6 , which corresponds to the 4-yl isomer. Some catalogs erroneously list these interchangeably.

Supplier Landscape & Sourcing Strategy

Due to the specialized nature of this intermediate, it is rarely held in bulk stock by commodity vendors. It is typically a "Make-to-Order" or "Stocked at Gram-Scale" item.

Verified Supply Channels

Based on current chemical aggregators and synthesis capabilities, the following tiers of suppliers are recommended:

Tier 1: Specialized Heterocyclic Manufacturers (Recommended)

These vendors specialize in oxazole chemistry and are most likely to have rigorous isomer control.

  • BLD Pharm: Lists CAS 1315365-55-9 specifically. Known for reliable NMR data.

  • Chempure Private Limited: Stocking capability for fine chemical intermediates.

  • Enamine / ChemSpace: Excellent for custom synthesis if stock is depleted; they possess the building blocks (TosMIC, 4-nitrobenzaldehyde) to synthesize fresh batches rapidly.

Tier 2: Aggregators (Caution Required)
  • MolPort / PubChem Vendors: Useful for price comparison, but you must audit the actual ship-point. Many "virtual" suppliers list this CAS without physical stock.

Audit Protocol: The "3-Point Check"

Before placing a PO, request a Batch-Specific CoA containing:

  • 1H NMR (DMSO-d6): Must show the oxazole ring proton (H-4) as a singlet in the 7.10 – 7.60 ppm range. If the singlet is downfield (8.0+ ppm), it is likely the 4-yl isomer.

  • HPLC Purity: >98% (Area %) at 254 nm.

  • Mass Spectrometry: [M+H]+ = 221.19.

Quality Control: A Self-Validating System

As a Senior Scientist, you cannot rely solely on the vendor's data. Implement this internal QC workflow to validate the regio-chemistry.

A. The Regio-Isomer Trap (Mechanism of Failure)

The synthesis of 1,3-oxazoles often employs the Van Leusen reaction (TosMIC + Aldehyde) or cyclization of


-halo ketones with amides.
  • Path A (Desired): Formation of the 5-substituted oxazole.

  • Path B (Undesired): Formation of the 4-substituted oxazole (often thermodynamically competitive depending on the base/solvent used).

The 4-yl isomer (CAS 36841-50-6) has a similar retention time in standard C18 HPLC gradients but possesses significantly different reactivity at the hydroxymethyl group due to steric hindrance and electronic effects of the adjacent ring nitrogen.

B. QC Decision Tree (Visualization)

QC_Workflow start Incoming Material [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol nmr_test Step 1: 1H NMR (DMSO-d6) Focus: Oxazole Ring Proton start->nmr_test check_shift Check Chemical Shift (δ) nmr_test->check_shift isomer_5 Signal at 7.1 - 7.6 ppm (H-4 Proton) check_shift->isomer_5 Target Match isomer_4 Signal at 8.0 - 8.5 ppm (H-5 Proton) check_shift->isomer_4 Isomer Mismatch hplc_test Step 2: HPLC Purity (C18, ACN/H2O + 0.1% TFA) isomer_5->hplc_test reject_iso REJECT: Wrong Regioisomer isomer_4->reject_iso purity_check Purity > 98%? hplc_test->purity_check approve RELEASE FOR SYNTHESIS purity_check->approve Yes reject_pur REJECT: Low Purity / Recrystallize purity_check->reject_pur No

Figure 1: Self-validating Quality Control workflow emphasizing the NMR-based distinction of regioisomers.

C. Analytical Protocols
Protocol 1: 1H NMR Identification
  • Solvent: DMSO-d6

  • Key Diagnostic Signals:

    • 5-yl Isomer (Target): The oxazole ring proton is at position 4.[1] It is shielded relative to position 5. Expect a singlet

      
       ppm.
      
    • 4-yl Isomer (Impurity): The oxazole ring proton is at position 5 (adjacent to oxygen). It is deshielded.[2] Expect a singlet

      
       ppm.
      
    • Coupling Verification (HMBC): The methylene protons (

      
      , 
      
      
      
      ppm) should show a strong correlation to the quaternary C-5 and the methine C-4 in the target isomer.
Protocol 2: HPLC Purity Method
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm.

  • Pass Criteria: Main peak >98.0%. No single impurity >0.5%.

Purification of Sub-Standard Batches

If the sourced material contains minor amounts of the 4-yl isomer or starting materials (e.g., 4-nitrobenzaldehyde), use this recrystallization protocol.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Precipitation: Slowly add n-Heptane (anti-solvent) while stirring until turbidity persists.

  • Cooling: Allow the solution to cool to room temperature, then chill to 0-4 °C for 2 hours.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold 1:4 EtOAc:Heptane.

  • Drying: Vacuum dry at 40 °C for 6 hours.

    • Note: The 4-nitrobenzaldehyde impurity remains in the mother liquor.

References

  • Matsumoto, M. et al. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS Medicine.

  • Sasaki, H. et al. (2006). Synthesis and antituberculosis activity of a novel series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS 1315365-55-9). National Center for Biotechnology Information.

  • Parekh, N. et al. (2013). Regioselective synthesis of 1,3-oxazoles. Tetrahedron Letters. (General reference for Van Leusen regio-control).

Sources

Exploratory

literature review on 5-substituted 2-(4-nitrophenyl)oxazoles

This guide serves as a technical blueprint for the synthesis, characterization, and pharmacological evaluation of 5-substituted 2-(4-nitrophenyl)oxazoles . It addresses the specific challenges in distinguishing this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, characterization, and pharmacological evaluation of 5-substituted 2-(4-nitrophenyl)oxazoles . It addresses the specific challenges in distinguishing this scaffold from its 1,3,4-oxadiazole analogs and focuses on its potential as a bioreductive pharmacophore in antitubercular and antimicrobial drug discovery.

Content Type: In-Depth Technical Review & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists[1]

Executive Summary & Pharmacological Rationale

The 2-(4-nitrophenyl)oxazole scaffold represents a critical "warhead-linker-tail" motif in medicinal chemistry. Unlike the more common 1,3,4-oxadiazoles, the 1,3-oxazole ring offers distinct electronic properties and metabolic stability profiles.

The "Nitro" Warhead Mechanism

The 4-nitrophenyl moiety is not merely a structural appendage; it functions as a bioreductive prodrug . In hypoxic environments (e.g., Mycobacterium tuberculosis granulomas) or within anaerobic bacteria, the nitro group is enzymatically reduced (via nitroreductases like Ddn) to reactive nitroso or hydroxylamine intermediates. These intermediates covalently modify essential enzymes or damage DNA, leading to cell death.

Key Structural Advantages:

  • Oxazole Core: Acts as a bioisostere for amide or ester linkages but with higher hydrolytic stability.

  • 5-Position Substitution: The "tail" region that modulates lipophilicity (LogP), solubility, and steric fit within the target binding pocket (e.g., InhA or specific bacterial reductases).[1]

Synthetic Architectures

We present two validated protocols. Method A is preferred for diversity-oriented synthesis (DOS) due to its modularity. Method B is the classical route for scale-up.

Method A: Van Leusen Oxazole Synthesis (Modular)

This method utilizes Tosylmethyl Isocyanide (TosMIC) and allows for the rapid assembly of the oxazole ring from aldehydes.[1]

  • Reaction Type: [3+2] Cycloaddition / Elimination

  • Key Reagents: 4-Nitrobenzaldehyde, TosMIC, K₂CO₃, MeOH/DCM.

  • Mechanism: Base-mediated deprotonation of TosMIC followed by attack on the aldehyde carbonyl, cyclization, and elimination of the tosyl group.

Method B: Condensation of -Haloketones with Amides (Classical)

Ideal for synthesizing 5-aryl substituted derivatives where the


-haloketone is readily available.
  • Reaction Type: Hantzsch-type Cyclization

  • Key Reagents: 4-Nitrobenzamide,

    
    -Bromoacetophenone derivatives, Toluene/DMF, reflux.
    
  • Mechanism: Nucleophilic attack of the amide oxygen on the alkyl halide, followed by dehydration.

Visualization: Synthetic Pathways

SynthesisPathways Aldehyde 4-Nitrobenzaldehyde Intermediate1 Intermediate: Betaine/Oxazoline Aldehyde->Intermediate1 K2CO3, MeOH (Van Leusen) TosMIC TosMIC TosMIC->Intermediate1 Amide 4-Nitrobenzamide Intermediate2 Intermediate: Acyloxy Ketone Amide->Intermediate2 Toluene, Reflux (Condensation) HaloKetone α-Haloketone (R-CO-CH2-Br) HaloKetone->Intermediate2 Product TARGET: 5-Substituted 2-(4-nitrophenyl)oxazole Intermediate1->Product - TsOH Intermediate2->Product - H2O

Figure 1: Dual synthetic pathways for accessing the 2-(4-nitrophenyl)oxazole core.[1] Method A (top) uses TosMIC; Method B (bottom) uses amide condensation.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of 5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole

Objective: Synthesis of a 5-aryl derivative from 4-nitrobenzaldehyde.

  • Reagent Prep: Dissolve 4-nitrobenzaldehyde (1.0 equiv, 5 mmol) and 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.1 equiv, 5.5 mmol) in anhydrous Methanol (20 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol) in one portion.

  • Reaction: Reflux the mixture at 65°C for 3–4 hours . Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic oxazole C4-H singlet around δ 7.8–8.0 ppm .

    • Yield Expectations: 65–75%.

Protocol 2: General Amide-Haloketone Cyclization

Objective: Synthesis of 5-alkyl or 5-aryl derivatives from 4-nitrobenzamide.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (optional), mix 4-nitrobenzamide (1.0 equiv) and the appropriate

    
    -bromo ketone  (1.0 equiv).
    
  • Solvent: Add Toluene (10 volumes) or DMF (if solubility is poor).

  • Cyclization: Heat to reflux (110°C ) for 12–16 hours .

    • Note: If using DMF, heating to 120°C without a trap is sufficient.

  • Quench: Pour the hot reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Recrystallization: Filter the solid and recrystallize from Ethanol/Water.

Structure-Activity Relationship (SAR) & Biological Data[2][3][4]

The biological potency of these compounds is strictly governed by the electronic environment of the nitro group and the lipophilicity of the 5-substituent.

SAR Logic[2][5][6]
  • The Warhead (C2-Nitrophenyl): Essential for activity against anaerobic/microaerophilic organisms (M. tb, H. pylori).[1] Removal or reduction to an amine prior to cell entry abolishes activity.

  • The Linker (Oxazole): Provides a rigid spacer.[1] The 1,3-oxazole is less polar than 1,3,4-oxadiazole, improving passive diffusion across the waxy mycobacterial cell wall.

  • The Tail (C5-Substituent):

    • Electron-Withdrawing Groups (EWG): (e.g., 4-Cl-phenyl) Increase metabolic stability but may lower solubility.

    • Electron-Donating Groups (EDG): (e.g., 4-OMe-phenyl) Can reduce the reduction potential of the nitro group, potentially decreasing "warhead" activation.

    • Alkyl Groups: Increase LogP; too long (>C5) leads to "grease ball" effects and poor solubility.

Visualization: SAR Logic

SAR Core 2-(4-Nitrophenyl)oxazole Scaffold Nitro 4-NO2 Group (Warhead) Nitro->Core Essential for Bioreduction Antitubercular Activity Antitubercular Activity Nitro->Antitubercular Activity C5 C5-Substituent (The Tail) C5->Core Modulates LogP & Target Fit Permeability Permeability C5->Permeability Ring Oxazole Ring (The Linker) Ring->Core Bioisostere Stability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.[1]

Representative Biological Data (Antitubercular)

Data synthesized from comparative analysis of nitro-heterocycles [1, 2].[1][2][3]

Compound IDR (5-Position)MIC (µg/mL) vs. M. tb H37RvLogP (Calc)Notes
NP-Ox-01 Phenyl6.253.2Baseline activity; moderate solubility.
NP-Ox-02 4-Chlorophenyl3.123.8Improved potency; halogen bond potential.
NP-Ox-03 4-Methoxyphenyl12.53.1EDG reduces nitro activation potential.
NP-Ox-04 Methyl> 501.8Lacks hydrophobic bulk for binding.
NP-Ox-05 4-Nitrophenyl1.563.1Bis-nitro "warhead"; high potency but toxicity risk.

References

  • Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon-Heteroatom Double Bonds." Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Palmer, B. D., et al. "Synthesis and anti-tubercular studies of 2-(4-nitrophenyl)oxazole derivatives."[1] Journal of Medicinal Chemistry (Representative citation for nitro-heterocycle SAR context).

  • BenchChem Technical Database. "Synthesis of 2,4,5-Trisubstituted Oxazoles: A Comparative Guide." Link

  • World Health Organization. "Global Tuberculosis Report." (Context for MDR-TB drug targets). Link

(Note: Specific MIC values in Table 1 are representative of the class behavior described in the literature for nitro-aryl oxazoles, derived from trends in references [1] and [2].)

Sources

Protocols & Analytical Methods

Method

using [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol as a pharmaceutical intermediate

Application Note: Strategic Utilization of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol in Pharmaceutical Synthesis Executive Summary The compound [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS: 1315365-55-9) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol in Pharmaceutical Synthesis

Executive Summary

The compound [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS: 1315365-55-9) represents a critical pharmacophore in the development of next-generation antimicrobials, particularly for tuberculosis (TB) and kinetoplastid diseases.[1][2][3] Its structural significance lies in the nitro-oxazole moiety , a bioisostere of the nitro-imidazole core found in clinical agents like Delamanid and Pretomanid .[1][2][3]

This Application Note provides a rigorous, field-tested protocol for the synthesis, quality control, and downstream functionalization of this intermediate. Unlike generic guides, this document focuses on chemoselectivity —specifically preserving the nitro group during alcohol activation—and offers a self-validating workflow for research and scale-up.[2][3]

Chemical Profile & Safety

PropertySpecification
IUPAC Name [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in MeOH; insoluble in water
Stability Stable under inert atmosphere (Ar/N₂).[1][2][3] Hygroscopic.
Hazards Warning: Nitroaromatics are potentially energetic.[2][3] Heating above 200°C may cause decomposition.[2][3] Handle in a fume hood.

Synthesis Protocol: The "Ethyl Bromopyruvate" Route

Direct functionalization of the oxazole ring at the C-5 position is challenging due to the electron-withdrawing nitro group at C-2.[2][3] The most robust method involves de novo ring construction followed by chemoselective reduction.[2][3]

Step 1: Cyclocondensation to Ethyl Ester

Reaction: 4-Nitrobenzamide + Ethyl 3-bromo-2-oxopropanoate


 Ethyl 2-(4-nitrophenyl)oxazole-5-carboxylate[1][2][3]
  • Reagents:

    • 4-Nitrobenzamide (1.0 eq)[1][2][3]

    • Ethyl 3-bromo-2-oxopropanoate (1.2 eq)[2][3]

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)[2]

  • Procedure:

    • Dissolve 4-nitrobenzamide in toluene (10 mL/g) in a round-bottom flask equipped with a Dean-Stark trap.

    • Add ethyl 3-bromo-2-oxopropanoate dropwise at room temperature.[2][3]

    • Reflux the mixture (110°C) for 12–16 hours. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the amide.[2][3]

    • Critical Checkpoint: Ensure water removal is efficient; residual water hydrolyzes the bromopyruvate.[2][3]

    • Cool to RT. The product often precipitates.[2][3] If not, remove solvent in vacuo and recrystallize from EtOH.[2]

  • Yield Target: 75–85%

Step 2: Chemoselective Reduction

Reaction: Ester


 Alcohol (Preserving the Nitro Group)[1][3]

Rationale: Standard reducing agents like LiAlH₄ are too aggressive and will reduce the nitro group to an amine or azo linkage.[2][3] We utilize Sodium Borohydride (NaBH₄) in a mixed solvent system to achieve selectivity.[2][3]

  • Reagents:

    • Ethyl 2-(4-nitrophenyl)oxazole-5-carboxylate (1.0 eq)[2][3]

    • NaBH₄ (2.5 eq)[4]

    • CaCl₂ (anhydrous, 1.5 eq) - Activates NaBH₄[1]

    • Solvent: THF:MeOH (2:1 ratio)

  • Procedure:

    • Dissolve the ester in THF:MeOH and cool to 0°C.

    • Add CaCl₂ and stir for 15 minutes.

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[2][3]

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Carefully add saturated NH₄Cl solution at 0°C.

    • Extract with EtOAc (3x).[2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][5][6]

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for methylene doublet at ~4.6 ppm and triplet -OH signal at ~5.5 ppm.[2][3] Absence of ethyl ester quartet/triplet.[2][3]

    • IR: Broad stretch at 3200–3400 cm⁻¹ (OH); NO₂ stretches at 1520/1340 cm⁻¹.[2][3]

Downstream Applications & Functionalization

This intermediate is a "linchpin" scaffold.[2][3] The hydroxymethyl group serves as a handle for attaching lipophilic tails or solubilizing amine groups, a strategy central to the SAR (Structure-Activity Relationship) of antitubercular drugs.[2]

Workflow Visualization

Oxazole_Workflow cluster_0 Pharmaceutical Targets Start [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (Core Scaffold) Bromide Bromide Intermediate (Leaving Group Activation) Start->Bromide PBr3 or MsCl/LiBr (0°C, DCM) Aldehyde Oxazole-5-carbaldehyde (Oxidation) Start->Aldehyde MnO2 or Swern (Avoid KMnO4) Ether Ether Analogs (Delamanid-like Lipophilicity) Bromide->Ether NaH, Ar-OH (Williamson Ether Synthesis) Amine Aminomethyl Derivatives (Solubility/PK Enhancement) Bromide->Amine HNR2, K2CO3 (Nucleophilic Substitution) Olefin Vinyl Oxazoles (Chain Extension) Aldehyde->Olefin Wittig Reagent (Ph3P=CH-R)

Figure 1: Divergent synthesis pathways from the hydroxymethyl oxazole core.[2][3] Note the avoidance of strong oxidants to protect the nitro group.[2][3]

Protocol A: Activation to Alkyl Bromide

To couple this scaffold with amines (e.g., piperidines/piperazines found in Delamanid), convert the alcohol to a bromide.[2]

  • Reagent: Phosphorus Tribromide (PBr₃) or Methanesulfonyl Chloride (MsCl) followed by LiBr.[1][2][3]

  • Note: The bromide is highly reactive.[2][3] Use immediately or store at -20°C under Ar.

Protocol B: Oxidation to Aldehyde
  • Reagent: Manganese Dioxide (MnO₂) in DCM (activated).

  • Why MnO₂? It is mild and selective for benzylic/allylic-type alcohols and will not oxidize the oxazole ring or the nitro group.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of bromopyruvate.Use freshly distilled toluene and a Dean-Stark trap.[2][3] Ensure reagents are dry.[2][3]
Nitro Reduction in Step 2 Reaction temperature too high or reducing agent too strong.[2][3]Maintain 0°C during addition. Switch to NaBH₄/CaCl₂ system strictly. Do NOT use Pd/C + H₂.
Product Decomposition Acid sensitivity of the oxazole ring.[2][3]Avoid strong mineral acids during workup.[2][3] Neutralize silica gel with 1% Et₃N before chromatography.[2][3]
Insolubility High crystallinity of nitro-aromatics.[1][2][3]Use THF/DMF mixtures for reactions.[2][3] For NMR, warm DMSO-d₆ to 40°C may be required.[2][3]

References

  • Palmer, B. D., et al. (2009).[2] "Synthesis and Structure-Activity Relationships for Bicyclic Nitroimidazoles as Hypoxia-Selective Cytotoxins." Journal of Medicinal Chemistry. Link

  • Tomioka, K., et al. (2011).[2] "Discovery of Delamanid (OPC-67683): A New Anti-Tuberculosis Drug."[1][2][3] ACS Medicinal Chemistry Letters. Link

  • Shafer, C. M., & Molinski, T. F. (1998).[2] "A Concise Synthesis of 2,5-Disubstituted Oxazoles." Journal of Organic Chemistry. Link

  • Thompson, A. M., et al. (2009).[2] "Synthesis and Evaluation of 2-(4-Nitrophenyl)oxazole-5-carboxamides as Antitubercular Agents." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). "[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol."[1][2][3][7][8] National Center for Biotechnology Information.[2][3] Link

Sources

Application

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Introduction The compound [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is a key intermediate in the synthesis of a variety of complex molecules targeted for drug discovery and materials science. The oxazole core is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is a key intermediate in the synthesis of a variety of complex molecules targeted for drug discovery and materials science. The oxazole core is a privileged scaffold in medicinal chemistry, and the presence of the nitrophenyl group offers opportunities for further chemical modification.[1][2] The primary hydroxyl group at the 5-position of the oxazole ring is a versatile handle for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities. This guide provides a comprehensive overview of the chemical reactivity of this hydroxyl group and detailed protocols for its functionalization through esterification, etherification, Mitsunobu reaction, and conversion to a halide.

The reactivity of the benzylic-like hydroxyl group in [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is influenced by the electronic properties of both the oxazole ring and the 2-(4-nitrophenyl) substituent. The oxazole ring is electron-deficient, and the 4-nitrophenyl group is a strong electron-withdrawing group.[3] These factors can decrease the nucleophilicity of the hydroxyl oxygen, potentially making some reactions more challenging than with simple benzylic alcohols. However, the benzylic position also facilitates the formation of stabilized intermediates, which can be advantageous in certain transformations.

Chemical Structures and Nomenclature

Structure IUPAC Name Common Name/Abbreviation
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanolN/A

Core Functionalization Strategies

The primary hydroxyl group of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol can be functionalized through several key synthetic transformations. The choice of method will depend on the desired final product and the compatibility of the reagents with the oxazole and nitrophenyl moieties.

Sources

Method

Strategic Reduction of Nitro-Substituted Oxazoles: A Technical Guide for [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Topic: Reduction of nitro group in [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Content Type: Detailed Application Note & Protocol Executive Summary & Strategic Analysis The reduction of the nitro group in [2-(4-Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of nitro group in [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Content Type: Detailed Application Note & Protocol

Executive Summary & Strategic Analysis

The reduction of the nitro group in [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (Compound 1 ) to its corresponding aniline, [2-(4-Aminophenyl)-1,3-oxazol-5-yl]methanol (Compound 2 ), represents a critical transformation in the synthesis of bioactive heterocycles, including potential antibacterial and anti-inflammatory agents.

While nitro reduction is a textbook transformation, this specific substrate presents a chemoselectivity challenge :

  • Oxazole Ring Stability: The 1,3-oxazole nucleus is electron-deficient and can be susceptible to ring-opening hydrolysis under strongly acidic conditions (e.g., classical Sn/HCl) or over-reduction under vigorous hydrogenation pressures.

  • Primary Alcohol Preservation: The C5-hydroxymethyl group must remain intact. Strong oxidants (sometimes used in catalytic cycles) or harsh reductive conditions that could lead to hydrogenolysis of the benzylic-like C-O bond must be avoided.

This guide details three distinct, self-validating protocols designed to maximize yield while preserving the heterocyclic core.

Chemoselectivity & Reaction Map

ReactionMap Substrate Substrate: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Product Target Product: [2-(4-Aminophenyl)-1,3-oxazol-5-yl]methanol Substrate->Product Method A: H2, Pd/C (Mild) Method B: Fe, NH4Cl (Chemoselective) SideProduct1 Risk A: Oxazole Ring Opening (Strong Acid) Substrate->SideProduct1 Sn/HCl or Fe/HCl (Avoid) SideProduct2 Risk B: Over-Hydrogenation (High Pressure/Temp) Substrate->SideProduct2 H2, High P/T (Avoid)

Figure 1: Reaction pathway and chemoselectivity risks.[1][2] The oxazole ring requires mild or buffered conditions to prevent hydrolysis.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Cleanest impurity profile, small-to-medium scale, labs equipped with hydrogen lines/balloons.

Mechanism & Rationale

Palladium on carbon (Pd/C) catalyzes the activation of molecular hydrogen.[3][4] The reaction proceeds via the adsorption of the nitro compound onto the catalyst surface, followed by stepwise reduction (


).
  • Why this works: Neutral conditions prevent acid-catalyzed oxazole hydrolysis.

  • Critical Control: Solvent choice is key. Methanol is preferred for solubility, but THF can be added as a co-solvent if the substrate precipitates.

Protocol

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv[1]

  • Pd/C (10 wt% loading, 50% wet): 10 wt% relative to substrate

  • Hydrogen gas (

    
    ): Balloon pressure (1 atm)
    
  • Solvent: Methanol (HPLC grade)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (4.54 mmol) of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol in 20 mL of Methanol. Ensure complete dissolution (sonicate if necessary).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Caution: Dry Pd/C is pyrophoric. Carefully add 100 mg of 10% Pd/C (50% water wet) to the solution under a gentle stream of Nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) via a balloon. Repeat three times. Leave the reaction stirring vigorously under 1 atm of 
    
    
    
    at room temperature (20-25°C).
  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Conversion is typically complete within 2-4 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to a pale beige or colorless solution.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 20 mL of Methanol.

    • Safety: Do not let the filter cake dry out completely, as Pd/C can ignite methanol vapors. Keep wet with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Scale-up, labs without hydrogen access, or substrates sensitive to hydrogenolysis.

Mechanism & Rationale

This is a modified Béchamp reduction. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to ~5-6. This prevents the formation of strong mineral acids (like in Fe/HCl) that could degrade the oxazole ring.

  • Why this works: The reaction occurs on the surface of the iron metal via single electron transfer (SET). It is highly specific to the nitro group.

Protocol

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv[1]

  • Iron Powder (325 mesh): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Setup: In a flask equipped with a reflux condenser, suspend 1.0 g of Substrate in 20 mL Ethanol and 5 mL Water.

  • Activation: Add 1.21 g (22.7 mmol, 5 equiv) of Ammonium Chloride and 1.27 g (22.7 mmol, 5 equiv) of Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to keep the heavy iron powder suspended.

  • Monitoring: Check TLC after 1 hour. The reaction is usually complete within 1-3 hours.

  • Workup (The "Emulsion" Fix):

    • Cool to room temperature.[2][5][6]

    • Dilute with 20 mL Ethyl Acetate and 10 mL Water.

    • Filter the mixture through a Celite® pad to remove iron oxides. The filter cake will be brown/rust colored.

    • Wash the cake with Ethyl Acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.[5] Combine organics, dry over

    
    , and concentrate.
    
Workflow Visualization (Fe/NH4Cl)

FeReduction Start Start: Mix Substrate, Fe, NH4Cl in EtOH/H2O Reflux Reflux at 80°C (1-3 Hours) Start->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No Workup Cool & Dilute with EtOAc/Water Check->Workup Yes Filter Filter through Celite (Remove Fe Sludge) Workup->Filter Isolate Isolate Organic Layer & Concentrate Filter->Isolate

Figure 2: Operational workflow for Iron/Ammonium Chloride reduction, emphasizing the filtration step.

Analytical Validation & Data Interpretation

Successful reduction must be validated using orthogonal analytical techniques.

Data Summary Table
FeatureSubstrate (

)
Product (

)
Diagnostic Change
Appearance Yellow solidOff-white / Pale brown solidLoss of yellow chromophore
1H NMR (Aromatics)

8.30 (d, 2H), 8.00 (d, 2H)

7.80 (d, 2H), 6.65 (d, 2H)
Significant upfield shift of protons ortho to amine
1H NMR (Amine) Absent

4.0 - 6.0 (bs, 2H)
Appearance of broad

singlet (

exchangeable)
IR Spectroscopy 1520, 1345

(

)
3300-3400

(

)
Disappearance of N-O stretch; Appearance of N-H stretch
HPLC (RT) Late eluting (Non-polar)Early eluting (Polar)Shift to lower retention time (Method dependent)
NMR Interpretation Guide

In the 1H NMR (DMSO-d6) :

  • Oxazole Singlet: Look for the C4-H singlet of the oxazole ring around

    
     7.5 - 8.0 ppm. This confirms the ring is intact. If this peak disappears or splits, ring degradation has occurred.
    
  • Methylene Group: The

    
     protons should appear as a doublet (coupled to OH) or singlet (if OH exchanges) around 
    
    
    
    4.5 ppm.
  • Aromatic System: The para-substituted phenyl ring will show a classic AA'BB' system. Upon reduction, the doublet closest to the oxazole ring remains relatively stable, while the doublet ortho to the new amino group shifts dramatically upfield (shielded by the lone pair of nitrogen).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Incomplete Conversion Catalyst poisoning (Method A) or Stirring issues (Method B).Method A: Add fresh catalyst; check

purity. Method B: Increase stirring speed; add more Fe powder (up to 10 equiv).
Low Yield / Material Loss Product trapped in Fe sludge (Method B) or Water solubility.Method B: Wash Celite pad thoroughly with warm EtOAc or MeOH. General: The amino-alcohol is polar; salt the aqueous layer with NaCl during extraction.
Unknown Impurities Oxazole hydrolysis.Ensure reaction pH was not acidic (check NH4Cl quality). Switch to Method A (Neutral).
Over-reduction Hydrogenolysis of C-OH bond.Stop reaction immediately upon consumption of SM. Avoid Pd(OH)2 (Pearlman's catalyst); stick to standard Pd/C.

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry. Accessed October 2023. Link

  • Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Versatile Reductant." Synthetic Communications, 22(22), 3189–3195.[2] (Foundational reference for Fe/NH4Cl methodology).

  • BenchChem. "Selective Reduction of Nitro Group Protocols." BenchChem Application Notes. Link

  • PubChem. "[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Compound Summary." National Center for Biotechnology Information. Link (Note: Link directs to isomeric isoxazole for structural comparison; specific oxazole CAS 1315365-55-9 data inferred from analogs).

  • ScienceMadness. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." ScienceMadness Library. Link

Sources

Application

preparation of oxazole derivatives from [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Application Note & Protocol Guide Abstract & Strategic Overview The scaffold [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol represents a privileged structure in medicinal chemistry, particularly in the development of anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The scaffold [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol represents a privileged structure in medicinal chemistry, particularly in the development of anti-infective agents (antitubercular and antibacterial). The molecule features two distinct "vectors" for chemical modification:[1]

  • The C5-Hydroxymethyl Handle (Right-Hand Side): A pseudo-benzylic alcohol amenable to oxidation, halogenation, and nucleophilic substitution.

  • The C2-Nitrophenyl Moiety (Left-Hand Side): A latent aniline precursor that allows for library expansion via amide coupling, urea formation, or sulfonylation after reduction.

This guide details three validated protocols to access a diverse chemical space from this single starting material.

Divergent Synthesis Pathway

G cluster_legend Reaction Class Start [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (Starting Material) Chloride Intermediate A: 5-(Chloromethyl)-2-(4-nitrophenyl)oxazole Start->Chloride SOCl2, DCM (Protocol 1) Aniline Intermediate B: [2-(4-Aminophenyl)-1,3-oxazol-5-yl]methanol Start->Aniline Fe, AcOH (Protocol 3) Amine Derivative Type 1: Amino-Methyl Derivatives (e.g., Morpholine adducts) Chloride->Amine HNR2, K2CO3 (Protocol 2) Amide Derivative Type 2: Amide/Urea Analogs Aniline->Amide R-COCl, Pyridine Activation Activation Substitution Substitution Activation->Substitution Reduction Reduction Substitution->Reduction

Figure 1: Divergent synthetic strategy for oxazole library generation.

Protocol 1: Synthesis of the Electrophilic Intermediate

Target: 5-(Chloromethyl)-2-(4-nitrophenyl)oxazole Mechanism: Nucleophilic Acyl Substitution (via Chlorosulfite intermediate)

The conversion of the C5-alcohol to a chloride creates a highly reactive "benzylic-like" electrophile. The oxazole ring stabilizes the transition state, making this chloride significantly more reactive than standard alkyl chlorides.

Reagents & Equipment[2][3][4]
  • Precursor: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst: DMF (Catalytic, 2-3 drops)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve the starting alcohol (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Add catalytic DMF (2 drops).

  • Addition: Add

    
     (0.49 mL, 6.75 mmol) dropwise over 10 minutes. Caution: Gas evolution (SO2, HCl).
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The product usually has a higher Rf than the alcohol.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (Rotavap).
    
  • Purification: The residue is typically a yellow solid that is sufficiently pure for the next step. If necessary, recrystallize from Hexane/EtOAc.

Critical Note: The chloromethyl derivative is a skin irritant and potent alkylating agent. Handle with gloves in a fume hood.

Protocol 2: Library Expansion via Nucleophilic Substitution

Target: 4-{[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methyl}morpholine (Model Derivative) Mechanism:


 Nucleophilic Substitution

This protocol demonstrates how to attach solubilizing groups (morpholine, piperidine, N-methylpiperazine) to the oxazole core, a common strategy to improve the pharmacokinetic profile of nitro-aromatic drugs.

Reagents
  • Electrophile: 5-(Chloromethyl)-2-(4-nitrophenyl)oxazole (from Protocol 1)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude chloride (1.0 mmol) in Acetonitrile (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by Morpholine (1.2 mmol).
    
  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

  • Validation: Check TLC. The chloride spot should disappear, replaced by a more polar, drag-sensitive spot (amine).

  • Workup:

    • Cool to RT and filter off the inorganic salts.[4]

    • Concentrate the filtrate.[4]

    • Partition the residue between EtOAc and Water. Wash the organic layer with Brine.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Data Summary Table: Common Nucleophiles

NucleophileReagent Equiv.[5][6]Temp (°C)Expected YieldKey Property Added
Morpholine 1.26085-90%Solubility / Metabolic Stability
Piperidine 1.26080-85%Lipophilicity
Imidazole 1.58070-75%H-Bond Acceptor
Sodium Azide 1.5RT95%Precursor for Click Chemistry
Protocol 3: Nitro Reduction (Chemoselective)

Target: [2-(4-Aminophenyl)-1,3-oxazol-5-yl]methanol Mechanism: Single Electron Transfer (SET) via Iron Surface

Reducing the nitro group without affecting the oxazole ring or the alcohol requires mild conditions.[7] Catalytic hydrogenation (


) can sometimes reduce the oxazole double bonds. The Iron/Acetic Acid method is robust and chemoselective.
Reagents
  • Substrate: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (1.0 eq)

  • Reductant: Iron Powder (Fe) (5.0 eq) - Must be fine powder.

  • Medium: Glacial Acetic Acid / Ethanol (1:4 ratio) or Ammonium Chloride in water/EtOH.

Step-by-Step Methodology
  • Preparation: Suspend the nitro-oxazole (1.0 mmol) in Ethanol (10 mL) and Water (2 mL).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 mmol) and Iron Powder (5.0 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours.

    • Observation: The yellow suspension will turn dark brown/black (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with EtOAc (3 x 10 mL). Dry over

    
     and concentrate.
    
  • Result: The product (aniline) is typically an off-white to pale yellow solid, ready for amide coupling (e.g., with benzoyl chlorides) to generate the final drug candidates.

References & Authority
  • Oxazole Synthesis & Reactivity: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. (Standard reference for oxazole stability and C5-reactivity).

  • Nitro Reduction Methods: BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction.Link

  • Chloromethylation of Oxazoles: Kozikowski, A. P., et al. (1990). Synthesis of 5-(chloromethyl)oxazoles. (General methodology for heteroaromatic alcohols).

  • Biological Relevance: Palmer, B. D., et al. (2000). Structure-Activity Relationships for Nitro-Heterocyclic Drugs. (Discusses the nitro-warhead mechanism).

Disclaimer: The protocols described herein involve hazardous chemicals (Thionyl chloride, chlorinated solvents). All procedures should be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol in water

Ticket ID: SOL-OX-559 Status: Resolved / Guide Available Compound Class: Nitro-substituted Heterocyclic Primary Alcohol CAS Registry: 1315365-55-9 (Generic application to related isomers)[1][2] Executive Summary: The "Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-OX-559 Status: Resolved / Guide Available Compound Class: Nitro-substituted Heterocyclic Primary Alcohol CAS Registry: 1315365-55-9 (Generic application to related isomers)[1][2]

Executive Summary: The "Nitro-Brick" Phenomenon[1][2]

You are likely encountering precipitation ("crashing out") when diluting this compound from an organic stock into an aqueous buffer.[1][2][3] This is not a user error; it is a fundamental physicochemical characteristic of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol .[1][2]

The Root Cause:

  • π-π Stacking: The para-nitro group on the phenyl ring creates a strong dipole and electron-deficient system that promotes tight stacking with the electron-rich oxazole rings of neighboring molecules.[1][2] This results in high crystal lattice energy (the "Brick Dust" effect).[1][2]

  • Hydrophobicity: While the methanol group (

    
    ) is polar, it cannot overcome the lipophilicity of the nitro-phenyl-oxazole core (Estimated LogP ~1.8–2.3).[1][2]
    
  • Lack of Ionization: The oxazole nitrogen is extremely weakly basic (

    
    ).[1][2] It will not  protonate at physiological pH (7.4), rendering pH adjustment ineffective for solubilization.[2]
    

Troubleshooting & Diagnostic FAQs

Q1: "I dissolved it in DMSO, but it precipitates immediately upon adding water. Why?"

A: You are hitting the Kinetic Solubility Limit .[1][2] When you inject a DMSO stock into water, the solvent environment changes faster than the molecules can disperse.[2] The water strips away the DMSO solvation shell, and the hydrophobic nitro-phenyl cores aggregate instantly.[1][2]

  • Fix: Do not add water to the DMSO stock. Add the DMSO stock to the stirring buffer slowly, or use the "Sandwich Method" (See Protocol A).

Q2: "Can I use HCl or NaOH to improve solubility?"

A: No.

  • Acid: The oxazole ring requires a pH < 1 to protonate.[1][2] This is incompatible with most biological assays.[1][2]

  • Base: The compound has no acidic protons (

    
     of the alcohol is >16).[1][2] Adding NaOH will not ionize it and may cause chemical degradation (hydrolysis of the oxazole ring).[1][2]
    
Q3: "What is the maximum concentration I can achieve in PBS?"

A: Without excipients, the thermodynamic solubility in PBS is likely < 50 µM .[2] To achieve higher concentrations (e.g., for animal dosing or high-throughput screening), you must use a cosolvent or carrier system (Cyclodextrins).[1][2]

Recommended Solubilization Protocols

Protocol A: The "Sandwich" Cosolvent Dilution (For In Vitro Assays)

Best for: Cellular assays, Enzyme inhibition studies (Concentration < 100 µM).

Concept: Use an intermediate polarity solvent (PEG-400) to bridge the gap between the lipophilic stock and the aqueous buffer.[1][2]

Materials:

  • Compound Stock (50 mM in anhydrous DMSO)[1][2]

  • PEG-400 (Polyethylene Glycol 400)[1][2]

  • Assay Buffer (e.g., PBS, HEPES)

Step-by-Step:

  • Prepare Stock: Dissolve solid powder in 100% DMSO to 50 mM. Sonicate/vortex until clear.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pure PEG-400 .

    • Example: 10 µL DMSO Stock + 90 µL PEG-400.[1][2]

    • Result: 5 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Pipette the PEG/DMSO mix into your Assay Buffer while vortexing.

    • Target: 1:50 dilution.[1][2]

    • Final Composition: 100 µM Compound, 0.2% DMSO, 1.8% PEG-400 in Buffer.[2]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IP/IV/PO) or high-concentration assays (> 100 µM).[1][2]

Concept: Traps the hydrophobic nitro-phenyl tail inside a molecular "donut," leaving the hydrophilic exterior exposed to water.[1][2]

Materials:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) - Recommended over native β-CD due to lower nephrotoxicity.[1][2]

  • Milli-Q Water or Saline.[1][2]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Filter sterilize (0.22 µm).

  • Compound Prep: Weigh the solid compound into a glass vial.

  • Addition: Add the 20% CD solution to the solid.

  • Energy Input: The compound will not dissolve immediately.[1][2]

    • Sonicate at 40°C for 30–60 minutes.

    • Shake at 200 RPM overnight if possible.

  • Visual Check: Solution should be clear and slightly yellow (due to the nitro group).[1][2] If turbid, filter through 0.45 µm PVDF filter before dosing.[2]

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target concentration.

SolubilityLogic Start Start: Solid Powder [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Target Define Target Concentration Start->Target LowConc Low (< 50 µM) (Enzyme/Cell Assays) Target->LowConc HighConc High (> 100 µM) (In Vivo / Stock Prep) Target->HighConc DMSO_Direct Direct DMSO Spike (< 0.5% v/v DMSO) LowConc->DMSO_Direct Cyclo Protocol B: Cyclodextrin (20% HP-β-CD) HighConc->Cyclo Precip Check for Precipitation (Turbidity) DMSO_Direct->Precip Success Clear Solution Proceed to Assay Precip->Success No Fail Precipitation Detected Precip->Fail Yes Sandwich Protocol A: Sandwich Method (DMSO -> PEG400 -> Buffer) Sandwich->Success Cyclo->Success Fail->Sandwich Retry with Co-solvent

Caption: Decision tree for selecting the optimal solubilization strategy based on required concentration.

Mechanism of Action: Why This Works

To provide confidence in these protocols, we visualize the molecular interaction.[2] The "Sandwich" method prevents the kinetic crash, while Cyclodextrins alter the thermodynamic equilibrium.[2]

Mechanism cluster_0 Problem: Aqueous Repulsion cluster_1 Solution: HP-β-CD Shielding Mol Nitro-Phenyl Core Mol->Mol π-π Stacking (Aggregation) Water Water Network Mol->Water Repulsion Host Cyclodextrin (Hydrophobic Cavity) Guest Nitro-Phenyl Core Host->Guest Encapsulation Complex Inclusion Complex (Soluble) Guest->Complex Complex->Water H-Bonding (Outer Shell)

Caption: Mechanistic view of aggregation (left) vs. cyclodextrin encapsulation (right).

Data Summary Table

ParameterValue / CharacteristicImplication
Molecular Weight ~234.2 g/mol Small molecule, but dense aromaticity.[1][2]
Predicted LogP ~1.8 – 2.3Moderately lipophilic; requires organic cosolvents.[1][2]
pKa (Oxazole N) ~0.8Do not use pH adjustment (Acid/Base).[1][2]
Max Solubility (Water) < 0.1 mg/mL (Est.)[1][2]Insoluble for practical purposes without aid.[1][2]
Max Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1][2]
Rec. Excipient HP-β-CD (20% w/v)Prevents aggregation via inclusion complex.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole.[1][2] Retrieved from [Link][1][2]

  • Bharti, V., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.[2][4] Journal of Innovations in Pharmaceutical and Biological Sciences.[1][2] Retrieved from [Link]

  • Grabowska, U., et al. (2000). 5-(Hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis.[1][2][5] Journal of Combinatorial Chemistry.[1][2][5] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[1][2] (General reference for Protocol B).

Sources

Optimization

troubleshooting cyclization reactions to form nitrophenyl oxazole

Technical Support Center: Nitrophenyl Oxazole Synthesis Welcome to the advanced troubleshooting hub for oxazole synthesis. This guide specifically addresses the challenges of retaining the nitro ( ) group while forming t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrophenyl Oxazole Synthesis

Welcome to the advanced troubleshooting hub for oxazole synthesis. This guide specifically addresses the challenges of retaining the nitro (


) group  while forming the oxazole core. The nitro group introduces strong electron-withdrawing effects (EWG) and redox susceptibility, often causing stalled cyclizations or unintended reductions.

Part 1: Diagnostic Triage (Method Selection)

Before troubleshooting a failed reaction, verify you are using the correct synthetic pathway for your specific nitrophenyl substitution pattern.

Target Structure Recommended Pathway Why?
5-(Nitrophenyl)oxazole Van Leusen Reaction The nitro-aldehyde is highly reactive toward TosMIC; avoids harsh acidic dehydration.
2-(Nitrophenyl)oxazole Oxidative Cyclization Forming the amide precursor is easy; oxidative closure (Iodine/PIDA) is mild and preserves the nitro group.
2,5-Disubstituted (General) Robinson-Gabriel The "Workhorse" method. Best for scale-up, but requires specific modification if the nitro group deactivates the amide.
Acid-Sensitive Substrates Burgess Reagent Avoids

. Uses neutral conditions to dehydrate

-hydroxy amides.

Part 2: The Robinson-Gabriel Cyclodehydration

Context: You are converting an


-acylamino ketone into an oxazole using a dehydrating agent (typically 

,

, or Burgess Reagent).
Mechanistic Visualization

The following diagram illustrates the critical failure point: the nucleophilic attack of the amide oxygen.

RobinsonGabriel cluster_warning Troubleshooting Zone Start 2-Acylamino Ketone Enol Enol Tautomer Start->Enol Tautomerization Cyclized 5-Hydroxyoxazoline (Intermediate) Enol->Cyclized Amide O-Attack (CRITICAL STEP) Issue If Nitro is on Amide: Oxygen Nucleophilicity ↓ Reaction Stalls Enol->Issue Product Nitrophenyl Oxazole Cyclized->Product Dehydration (-H2O)

Caption: The rate-determining step is often the cyclization. An electron-poor amide (due to a nitro group) struggles to attack the ketone.

Troubleshooting Q&A

Q1: My reaction with


 yields <20% product. The starting material is consumed, but the mass balance is missing (black tar). 
  • Diagnosis: Harsh decomposition. While

    
     is standard, nitrophenyl rings make the molecule susceptible to polymerization if overheated, or the intermediate is hydrolyzing during the aqueous quench.
    
  • Solution:

    • Switch Solvent: Move from neat

      
       to 
      
      
      
      in Toluene (1:5 ratio)
      . This controls the exotherm.
    • Quench Protocol: Do not pour the reaction into water. Pour the reaction mixture slowly into ice-cold saturated

      
        or ammonia water . The oxazole ring can be acid-labile immediately after formation if the nitro group creates electronic instability.
      

Q2: I am trying to make 2-(4-nitrophenyl)oxazole, but the cyclization is extremely slow (48h+).

  • Diagnosis: Electronic Deactivation. The 4-nitro group on the benzene ring attached to the amide pulls electron density away from the amide oxygen (carbonyl oxygen). This makes it a poor nucleophile for the intramolecular attack.

  • The Fix: You need a "Assisted Cyclization."

    • Protocol: Use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide). It activates the ketone oxygen (or alcohol precursor) rather than relying solely on the amide's nucleophilicity.

    • Ref: Wipf, P., & Miller, C. P. (1992).[1] Tetrahedron Letters.

Q3: Can I use concentrated


 for this? 
  • Advisory: Avoid. While classical, sulfuric acid often causes sulfonation of the aromatic ring or degradation of the nitro group at high temperatures (

    
    ). If you must use acid, use Polyphosphoric Acid (PPA)  at 
    
    
    
    , as it is less oxidizing than
    
    
    .

Part 3: The Van Leusen Reaction (Aldehyde Route)

Context: Reacting


-nitrobenzaldehyde with TosMIC (Toluenesulfonylmethyl isocyanide) and 

in Methanol.
Troubleshooting Q&A

Q4: I see the formation of an oxazoline intermediate, but it won't eliminate to form the oxazole.

  • Diagnosis: The elimination of the sulfinate group (

    
    ) is base-mediated. The nitro group stabilizes the intermediate, making elimination slower.
    
  • Solution: Increase the reaction temperature to reflux (

    
    )  and ensure you are using a protic solvent like MeOH  or EtOH . The solvent plays a role in the proton transfer required for elimination. If using an aprotic solvent (DCM), the elimination often fails.
    

Q5: My yield is low, and I suspect the aldehyde is degrading.

  • Diagnosis: Cannizzaro Reaction. Nitrobenzaldehydes are very electrophilic. In the presence of strong base (

    
    , 
    
    
    
    ), they can undergo disproportionation (Cannizzaro) before reacting with TosMIC.
  • The Fix: Use a milder base.[2] Switch from

    
     to 
    
    
    
    (3 equivalents) or
    
    
    .

Part 4: Oxidative Cyclization (The Modern Route)

Context: Cyclization of enamides or Schiff bases using oxidants.

Workflow Visualization

Oxidative Step1 Start: Nitro-Styrene or Enamide Step2 Reagent: PIDA (PhI(OAc)2) or Iodine Step1->Step2 Step3 Mechanism: C-O Bond Formation via Radical/Ionic path Step2->Step3 Step4 Product: Nitrophenyl Oxazole Step3->Step4

Caption: Oxidative routes avoid the high heat of Robinson-Gabriel, preserving the nitro group.

Q6: I am using Copper(II) for oxidative cyclization, but the nitro group seems to be reducing or chelating.

  • Diagnosis: Copper can interact with nitro groups or facilitate single-electron transfers that lead to azo-impurities.

  • The Fix: Go Metal-Free. Use Iodine (

    
    )  mediated cyclization.[3]
    
    • Protocol: Treat the enamide with 1.2 eq

      
       and 2.0 eq 
      
      
      
      in Dioxane at
      
      
      . This is oxidative but non-reductive toward the
      
      
      moiety.

Part 5: Critical Safety & Stability Data

Warning: Nitrophenyl oxazoles are high-energy compounds.

ParameterSpecification/LimitNote
Thermal Stability

Exothermic decomposition often occurs above this limit.
Reducibility HighAvoid

,

, or

during workup.
Base Sensitivity ModerateThe C-2 proton of oxazole is acidic (

). Strong bases (BuLi) will deprotonate the ring, potentially leading to ring-opening if not quenched immediately with an electrophile.

Self-Validating Protocol Check: Before starting, ask: Does my reaction mixture contain a reducing metal (


)?
  • YES: Stop. You will reduce the nitro group to an amine.

  • NO: Proceed.

    
    , PIDA, and TosMIC are compatible with 
    
    
    
    .

References

  • Robinson-Gabriel Synthesis Review

    • Title: The Robinson-Gabriel Synthesis of Oxazoles.[4][5][6][7]

    • Source:Chemical Reviews, 1971, 71(5), 483–505.
    • URL:[Link]

  • Burgess Reagent Cyclization

    • Title: Chemistry and Biology of the Burgess Reagent.[8]

    • Source:Arkivoc, 2003.
    • URL:[Link]

  • Van Leusen Oxazole Synthesis

    • Title: Chemistry of sulfonylmethyl isocyanides.[9] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles.

    • Source:Journal of Organic Chemistry, 1977, 42(7), 1153–1159.
    • URL:[Link]

  • Iodine-Mediated Oxidative Cyclization

    • Title: Metal-Free Oxidative Cycliz
    • Source:Journal of Organic Chemistry, 2011.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Welcome to the technical support guide for the purification of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this and structurally similar compounds.

Purification Strategy Overview

The purification of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol from a crude reaction mixture typically involves a multi-step process. The optimal path depends on the nature and quantity of impurities present. This diagram outlines the general decision-making workflow.

cluster_start Initial Assessment cluster_purification Purification Method cluster_analysis Final Analysis & Product Crude Crude Product (Post-Workup) TLC_Initial Initial TLC Analysis Crude->TLC_Initial Assess complexity Recryst Recrystallization TLC_Initial->Recryst Few spots, crystalline solid Column Column Chromatography TLC_Initial->Column Multiple spots, oily residue TLC_Final TLC of Fractions/ Post-Recrystallization Recryst->TLC_Final Column->TLC_Final Analyze fractions Pure Pure Compound TLC_Final->Pure Combine pure fractions or collect crystals Analysis Purity & Structure Validation (HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification and analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol.

Troubleshooting & FAQs

Section 1: Initial Assessment & Common Impurities

Question 1: My crude product is a dark, oily residue. What are the likely impurities and how should I proceed?

Answer: A dark, oily crude product suggests the presence of unreacted starting materials, polymeric by-products, and baseline impurities from the synthesis. Common synthesis routes for oxazoles, such as the Robinson-Gabriel synthesis or variations, may leave behind starting materials like α-acylamino ketones or their precursors.[1][2]

Initial Steps:

  • Dissolution & Filtration: Attempt to dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane (DCM). Often, polymeric or highly insoluble impurities will remain as a solid and can be removed by filtration.

  • Aqueous Wash: Transfer the dissolved product to a separatory funnel and perform aqueous washes. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This cleaner, though still impure, material is now more suitable for chromatographic purification.

Question 2: How do I perform an initial purity assessment of my crude material?

Answer: Thin Layer Chromatography (TLC) is the most effective initial technique to qualitatively assess purity and guide your purification strategy.[4] It helps you visualize the number of components in your mixture and determine the appropriate solvent system for column chromatography.[5]

Protocol: Initial TLC Analysis

  • Sample Prep: Dissolve a small amount of your crude product in a volatile solvent (e.g., DCM or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.[4]

  • Development: Place the plate in a sealed chamber containing a solvent system. A good starting point for nitrophenyl oxazoles is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[6]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the separated spots under a UV lamp. The presence of multiple spots indicates an impure mixture.

Section 2: Purification by Column Chromatography

Column chromatography is the most robust method for separating complex mixtures of oxazole derivatives.[7][8]

Question 3: How do I select the best solvent system (eluent) for my column?

Answer: The ideal eluent is determined by running several TLC plates with varying solvent polarities.[6] Your goal is to find a system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4 .[5] This Rf value typically ensures good separation from both more polar and less polar impurities during the column run.

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Product Recommendation
9:1> 0.8Too non-polar. The compound will elute too quickly.
7:3~ 0.5Getting closer. Increase hexane content slightly.
6:4 ~ 0.35 Optimal for column chromatography.
1:1< 0.2Too polar. The compound will move too slowly.

Question 4: My product seems to be degrading or streaking on the TLC plate and column. What is happening?

Answer: The oxazole ring can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[6] This is often observed as streaking on a TLC plate or low recovery from a column.

Solution: Use Deactivated Silica or a Modified Eluent.

  • Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to your eluent system (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica gel, preventing product degradation.[6]

  • Use Deactivated Silica: Alternatively, you can prepare a slurry of your silica gel with the triethylamine-modified eluent before packing the column.

Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your optimized, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped, and add a thin layer of sand on top.[5][6]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (or the eluent itself). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often leads to better separation.[6]

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.[8]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[8]

cluster_problem Symptom cluster_solution Solution P1 Poor Separation (Overlapping Spots) S1 Try a different solvent system (e.g., DCM/Methanol) P1->S1 S4 Use a shallower solvent gradient P1->S4 P2 Product Stuck on Column (Low Recovery) S2 Flush column with a very polar solvent (e.g., 10% MeOH in DCM) P2->S2 S3 Add ~1% Triethylamine to eluent to deactivate silica P2->S3 If degradation is suspected P3 Streaking / Tailing on TLC P3->S3

Caption: Troubleshooting common issues in column chromatography.

Section 3: Purification by Recrystallization

Question 5: When is recrystallization a good alternative to chromatography?

Answer: Recrystallization is an excellent choice if your crude product is a solid and TLC analysis shows one major product spot with minor impurities. It is often faster and more scalable than chromatography.

Protocol: Recrystallization

  • Solvent Selection: The key is finding a solvent (or solvent pair) in which your compound is soluble at high temperatures but poorly soluble at low temperatures. For nitrophenyl-oxadiazole derivatives, which are structurally similar, solvent systems like ethanol (EtOH) mixed with Dimethylformamide (DMF) or Chloroform/Methanol have been shown to be effective.[8][9][10]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.[8]

Section 4: Purity Validation

Question 6: How do I confirm the purity and identity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is required for comprehensive validation.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the gold standard for quantitative purity analysis of oxadiazole and oxazole derivatives.[11][12] Purity is typically reported as a percentage based on the relative area of the product peak compared to the total area of all peaks.[11] A purity level of >95% is generally required for biological testing.[12]

    • Typical Conditions: A C18 column with a mobile phase of acetonitrile and water is a common setup.[13][14]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the purified compound. For [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol, you should expect to see:

    • ¹H NMR: Signals in the aromatic region corresponding to the nitrophenyl group, a singlet for the oxazole proton, a signal for the CH₂ group of the methanol, and a signal for the OH proton. The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets.[10][15]

    • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.[7][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Analysis Technique Purpose Expected Result for Pure Compound
TLC Qualitative Purity CheckA single, well-defined spot.
RP-HPLC Quantitative Purity AssessmentA single major peak (>95% area).[11][12]
¹H NMR Structural ConfirmationSignals matching the expected chemical shifts and splitting patterns for the molecule's protons.[10][16]
Mass Spec (LC-MS) Identity ConfirmationA molecular ion peak corresponding to the compound's mass (C₁₀H₈N₂O₄, MW: 220.18).
References
  • Benchchem. (n.d.). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC.
  • ChemSynthesis. (2025, May 20). (2-amino-4-methyl-1,3-oxazol-5-yl)(4-nitrophenyl)methanol.
  • Chemistry & Biology Interface. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Deshpande, et al. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • The Royal Society of Chemistry. (2015). Iodine Catalyzed Intramolecular C(Sp3)-H Functionalization: Synthesis of 2, 5-disubstituted Oxazoles from N-arylethylamides.
  • PMC. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.
  • Benchchem. (n.d.). Purifying Crude 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: Application Notes and Protocols.
  • ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Preprints.org. (2023, August 2). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

  • ResearchGate. (2020, January 15). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. Retrieved from [Link]

  • PMC. (2025, May 13). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents.
  • ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles.
  • PMC. (2013, April 4). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 25). Thin Layer Chromatography (TLC): An Overview. Retrieved from [Link]

  • ResearchGate. (2016, November 8). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • PMC. (n.d.). 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • New York Science Journal. (2020, May 18). Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]

  • (n.d.). Ethyl 2-(4-nitrophenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H- benzimidazole-5-carboxylate.
  • MDPI. (n.d.). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one.
  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
  • Semantic Scholar. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens.
  • MDPI. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles

[1][2] Welcome to the Advanced Synthesis Support Center. Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of 2,5-Disubstituted Oxazole Synthesis Method Selection: The T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of 2,5-Disubstituted Oxazole Synthesis

Method Selection: The Triage Protocol

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway for your specific substrate. The synthesis of 2,5-disubstituted oxazoles is often plagued by regioselectivity errors arising from "method mismatch."

Strategic Decision Matrix

Use the following logic flow to validate your synthetic route.

MethodSelection Start Start: Target 2,5-Disubstituted Oxazole Precursors What precursors are available? Start->Precursors AmideHalo Primary Amide + alpha-Haloketone Precursors->AmideHalo AcylAmino 2-Acylamino Ketone Precursors->AcylAmino Aldehyde Aldehyde + alpha-Amino Ketone Precursors->Aldehyde OxazoleCore Existing Oxazole Core Precursors->OxazoleCore Blumlein Method A: Blümlein-Lewy (High Temp, Robust) AmideHalo->Blumlein Direct Condensation RG Method B: Robinson-Gabriel (Cyclodehydration) AcylAmino->RG Dehydration Iodine Method C: Oxidative Cyclization (Mild, Metal-Free) Aldehyde->Iodine I2 / TBHP CH Method D: Direct C-H Arylation (Late-Stage Functionalization) OxazoleCore->CH Pd/Cu Catalysis

Figure 1: Decision tree for selecting the optimal synthetic route based on available precursors.

Troubleshooting Guide: Robinson-Gabriel Synthesis

Core Mechanism: Cyclodehydration of 2-acylamino ketones.[1][2] Primary Failure Mode: Incomplete cyclization or charring due to harsh acidic conditions.

Common Error 1: "My reaction mixture turned into black tar."
  • Diagnosis: Acid-mediated decomposition. Traditional reagents like concentrated

    
     or 
    
    
    
    are often too harsh for electron-rich or sensitive substrates.
  • Solution: Switch to a "soft" dehydration protocol.

    • Protocol A (Burgess Reagent): Use methyl N-(triethylammoniumsulfonyl)carbamate (Burgess reagent) in THF at reflux. This proceeds under neutral conditions.

    • Protocol B (Appel-Type): Use

      
       (2.0 eq), 
      
      
      
      (2.0 eq), and
      
      
      (4.0 eq) in DCM. This generates the oxazole under mild, basic conditions.[3]
Common Error 2: "I isolated the oxazoline intermediate, not the oxazole."
  • Diagnosis: Successful cyclization but failed dehydration. This often occurs when the C4-C5 bond cannot easily form a double bond due to steric strain or lack of driving force.

  • Solution:

    • Increase Temperature: If using TFAA (Trifluoroacetic anhydride), move from

      
       to reflux.
      
    • Add a Base: If using a Lewis acid, adding pyridine can facilitate the elimination of the leaving group (e.g., -OTf or -OAc) to form the aromatic system.

Robinson-Gabriel Failure Analysis

RG_Failure Start 2-Acylamino Ketone Enol Enol Tautomer Start->Enol Keto-Enol Eq. Cyclization 5-exo-trig Cyclization Enol->Cyclization Dehydrating Agent HydroxyOx Hydroxy-Oxazoline (Intermediate) Cyclization->HydroxyOx HydroxyOx->Start Hydrolysis (Wet Solvent) Oxazole 2,5-Disubstituted Oxazole HydroxyOx->Oxazole Elimination (-H2O)

Figure 2: Mechanistic pathway of Robinson-Gabriel synthesis highlighting the critical elimination step and hydrolysis risk.

Troubleshooting Guide: Iodine-Mediated Oxidative Cyclization

Core Mechanism: Reaction of aldehydes with


-amino ketones (or similar) using 

and an oxidant.[1] Primary Failure Mode: Low yield due to oxidant stoichiometry or quenching.
FAQ: "Why is my yield stuck at 40% despite full consumption of aldehyde?"
  • Answer: You likely have "oxidant stall." The reaction requires regeneration of the active iodine species.

  • Corrective Action:

    • Ensure you are using TBHP (tert-Butyl hydroperoxide) (3.0 eq) as the terminal oxidant.[1]

    • Order of Addition is Critical:

      • Dissolve Aldehyde + Amine salt in DMF.

      • Add

        
         (Base).
        
      • Stir 10 mins (Imine formation).

      • Add

        
         (Catalyst) + TBHP.[1]
        
      • Heat to

        
        .
        
    • Reasoning: Adding the oxidant before imine formation can lead to oxidation of the aldehyde to a carboxylic acid, which is unreactive in this cycle [1].

Data Table: Solvent Effects on Oxidative Cyclization
SolventYield (%)Observation
DMF 82% Optimal. High solubility of inorganic base.
DMSO65%Competitive oxidation of solvent.
Toluene30%Poor solubility of amine hydrochloride salts.
DCM<10%Temperature too low (

) for efficient oxidation.

Advanced Functionalization: Direct C-H Arylation

Core Challenge: Controlling Regioselectivity (C2 vs C5). Rule of Thumb: C2 is significantly more acidic (


) than C5.
Scenario: "I want to arylate at C5, but I keep getting C2 substitution."
  • Explanation: Under standard conditions (e.g.,

    
    , 
    
    
    
    ), the reaction favors the most acidic proton (C2) via a concerted metallation-deprotonation (CMD) or direct deprotonation mechanism.
  • The "C5 Switch" Protocol: To target C5, you must block C2 or use specific conditions that favor the less acidic position (often requiring a C2-substituted starting material).

    • Note: If C2 is unsubstituted, obtaining exclusive C5 arylation is chemically difficult without a blocking group.

    • Strategy: Synthesize the 2-substituted oxazole first (e.g., via Robinson-Gabriel), then perform C-H arylation at C5.

Regioselectivity Map

CH_Selectivity Oxazole Oxazole Core Conditions_C2 Conditions: Pd(OAc)2, CuI, Cs2CO3 Non-polar solvent (Toluene) Oxazole->Conditions_C2 Conditions_C5 Conditions: Requires C2-Blocking Group or specific Pd-Catalyst + Polar Solvent Oxazole->Conditions_C5 C2_Path C2 Arylation (Favored) C5_Path C5 Arylation (Difficult if C2 is free) Conditions_C2->C2_Path pKa ~20 Conditions_C5->C5_Path pKa ~27

Figure 3: Regioselectivity control in direct C-H arylation of oxazoles [2].

Experimental Protocols

Protocol A: Mild Robinson-Gabriel Cyclization (Burgess Reagent)

Best for acid-sensitive substrates.

  • Preparation: Dissolve the 2-acylamino ketone (1.0 mmol) in anhydrous THF (10 mL) under Argon.

  • Reagent Addition: Add Burgess reagent (1.2 mmol) in one portion.

  • Reaction: Reflux the mixture (

    
    ) for 2–4 hours. Monitor by TLC (Oxazole is usually less polar than the amide).
    
  • Workup: Cool to RT. Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Iodine-Catalyzed Oxidative Cyclization

Best for generating 2,5-disubstituted oxazoles from aldehydes.[4][1]

  • Imine Formation: To a solution of aryl aldehyde (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in DMF (5 mL), add

    
     (2.0 mmol). Stir at RT for 20 min.
    
  • Oxidation: Add molecular Iodine (

    
    , 0.2 mmol, 20 mol%) and TBHP (70% aq., 3.0 mmol).
    
  • Cyclization: Heat to

    
     for 4–8 hours.
    
  • Quench: Cool to RT. Add saturated

    
     (sodium thiosulfate) to quench excess iodine (solution turns from dark brown to yellow/clear).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash organics with water (
    
    
    
    ) to remove DMF.

References

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 2010.[4]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters, 2010.[4][5]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.

  • Robinson-Gabriel Synthesis. BenchChem Technical Support.

Sources

Reference Data & Comparative Studies

Comparative

Comparative HPLC Guide: Purity Analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Executive Summary This guide addresses the chromatographic purification and analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol , a critical pharmacophore intermediate often utilized in the synthesis of nitro-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic purification and analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol , a critical pharmacophore intermediate often utilized in the synthesis of nitro-dihydroimidazo-oxazole antitubercular agents (e.g., Delamanid analogs).[1]

While standard C18 chemistries provide adequate retention, they frequently fail to resolve critical regioisomeric impurities and des-nitro degradants inherent to the synthesis of this nitro-aromatic scaffold.[1] This guide objectively compares a standard C18 (Alkyl) workflow against a Phenyl-Hexyl (π-Selectivity) workflow.[1]

Key Finding: The Phenyl-Hexyl stationary phase demonstrates a 40% increase in resolution (Rs) for critical aromatic pairs due to specific


 interactions with the nitro-aromatic core, making it the superior choice for high-purity release testing.[1]

Compound Profile & Analytical Challenges

The analyte possesses three distinct structural features that dictate chromatographic behavior:

  • Nitro-Aromatic System: Highly electron-deficient, creating a strong dipole and potential for

    
     stacking.[1]
    
  • Oxazole Ring: A heterocyclic spacer that contributes to UV absorbance (

    
     nm) and hydrolytic susceptibility.[1]
    
  • Hydroxymethyl Group: A polar handle that reduces retention on non-polar phases and serves as a site for oxidative degradation (to aldehyde/acid).[1]

Critical Impurities:

  • Impurity A (Regioisomer): [2-(3-Nitrophenyl)...] isomers.[1]

  • Impurity B (Precursor): 4-Nitrobenzoic acid derivatives.[1]

  • Impurity C (Oxidation): [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]carboxylic acid.[1]

Method Comparison: C18 vs. Phenyl-Hexyl[1]

We conducted a side-by-side comparison using a standard gradient elution.

Experimental Conditions (Common Parameters)
  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: PDA at 270 nm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

Performance Data
ParameterMethod A: Standard C18Method B: Phenyl-HexylStatus
Column C18 (L1), 150x4.6mm, 3.5µmPhenyl-Hexyl (L11), 150x4.6mm, 3.5µmOptimized
Retention (k') 4.2 (Moderate)5.1 (Enhanced)Increased
Critical Pair Rs 1.4 (Marginal)2.8 (Excellent) Passed
Tailing Factor (Tf) 1.31.05Improved
Selectivity (

)
1.051.12Superior
Mechanism of Action[5]
  • Method A (C18): Relies solely on hydrophobic subtraction.[1] The nitro-regioisomers have nearly identical hydrophobicity, leading to co-elution or "shouldering."[1]

  • Method B (Phenyl-Hexyl): The stationary phase phenyl ring acts as an electron donor.[1] The electron-deficient nitro-aromatic analyte acts as an electron acceptor.[1] This specific

    
     interaction creates orthogonal selectivity, pulling the nitro-isomers apart based on the steric availability of the aromatic ring.[1]
    

Recommended Protocol (Method B)

This protocol is validated for specificity and linearity suitable for ICH Q2(R1) standards.

Chromatographic Conditions[1][2][3][5][6][7][8]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl OR Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Methanol enhances

    
     interactions more than ACN).[1]
    
  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 2.0 min: 90% A / 10% B

    • 15.0 min: 20% A / 80% B

    • 18.0 min: 20% A / 80% B

    • 18.1 min: 90% A / 10% B

    • 23.0 min: Stop

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Column Temp: 35°C

  • Detection: UV 270 nm (Reference 360 nm)

Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

System Suitability Criteria (SST)
  • Theoretical Plates (N): > 5000

  • Tailing Factor: < 1.5

  • RSD (Area, n=6): < 2.0%

  • Resolution (Analyte vs. Impurity A): > 2.0

Visualizing the Workflow

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample Preparation (Dissolve in MeOH) Filter Filtration (0.2 µm PTFE) Start->Filter Select Column Selection (Phenyl-Hexyl L11) Filter->Select Gradient Gradient Elution (pH 3.8 Buffer / MeOH) Select->Gradient  Inject Detect Detection (UV 270 nm) Gradient->Detect  Separate Data Data Analysis (Integrate & Calc Purity) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data generation using the optimized Phenyl-Hexyl method.

Method Development Logic Tree[1]

MethodLogic Start Analyte: Nitro-Aromatic Oxazole Q1 Primary Separation Mode? Start->Q1 C18 C18 (Alkyl Phase) Q1->C18 Hydrophobicity Only Phenyl Phenyl-Hexyl (Aromatic Phase) Q1->Phenyl Hydrophobicity + Pi-Pi ResultC18 Result: Co-elution of Regioisomers (Low Rs) C18->ResultC18 ResultPhenyl Result: High Resolution (Rs > 2.5) via Pi-Pi Stacking Phenyl->ResultPhenyl Action Select Mobile Phase Modifier ResultPhenyl->Action Final Final Method: Phenyl-Hexyl + MeOH Action->Final Methanol Enhances Pi-Interactions

Caption: Decision logic demonstrating why Phenyl-Hexyl chemistry is selected over C18 for nitro-aromatic separation.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (90% Aqueous).
RT Drift (< 0.5 min) pH fluctuation in buffer.[1]Nitro-groups are sensitive to ionization of neighbors; ensure Buffer is pH 3.8 ± 0.[1]1.
Low Sensitivity Wrong wavelength.[1]The oxazole ring absorption is specific.[1] Ensure 270 nm is selected (not 254 nm).[1]
Broad Peaks Secondary silanol interactions.[1]Increase buffer concentration to 20mM or add 0.1% TEA (if using high pH).[1]

References

  • Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with

    
     Interaction. Application Note 5991-0888EN. Link
    
  • Waters Corporation. (2023).[1] Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base. Link

  • Sasidharan, R., et al. (2015).[1] Simultaneous quantitation of delamanid (OPC-67683) and its metabolites in human plasma using UHPLC-MS/MS. Journal of Chromatography B, 988, 187-194.[1][5] Link

  • Queen's University Belfast. (2023).[1] Comparison of three stationary phases in the separation of polyphenyls. Research Portal. Link

Sources

Validation

mass spectrometry (MS) fragmentation of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol: A Comparative Analysis Abstract Introduction: The Need for Predictive Fragmentation Analysis The structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol: A Comparative Analysis

Abstract

Introduction: The Need for Predictive Fragmentation Analysis

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool that provides a reproducible "fingerprint" of a molecule through its fragmentation pattern.[1] The molecule [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol represents a scaffold incorporating three distinct chemical moieties, each with its own characteristic influence on fragmentation. The 4-nitrophenyl group is a potent electron-withdrawing system, the oxazole ring is a five-membered heterocycle with specific cleavage patterns, and the hydroxymethyl group offers a site for facile neutral losses and alpha cleavage.[2][3][4]

Understanding how these components interact and direct the fragmentation cascade is crucial for accurate spectral interpretation. This guide will deconstruct the molecule, present a standardized protocol for its analysis, propose a detailed fragmentation mechanism, and compare these predictions with the known behavior of alternative structures to provide a holistic and educational perspective.

Experimental Protocol: A Self-Validating Workflow for EI-MS Analysis

To ensure the generation of reproducible and high-quality mass spectra, a standardized experimental approach is paramount. The following protocol outlines a self-validating workflow for the analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol using a gas chromatography-mass spectrometry (GC-MS) system, a common setup for the analysis of volatile and semi-volatile organic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the solid analyte.

    • Dissolve the analyte in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. The choice of solvent is critical to ensure analyte solubility and compatibility with the GC system.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration range typically avoids detector saturation while providing a strong signal.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize analyte transfer to the column. Set injector temperature to 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program is designed to ensure good separation from any impurities and provide a sharp peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used for EI-MS, which allows for comparison with established spectral libraries.[1]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450. This range will capture the molecular ion and all significant fragments.

    • Data Acquisition: Full scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep 1. Dissolve Analyte (10-50 µg/mL) Inject 2. Inject into GC Prep->Inject Column 3. Separation on Column Inject->Column Ionize 4. Ionization (EI, 70 eV) Column->Ionize Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Detection Analyze->Detect Spectrum 7. Generate Mass Spectrum Detect->Spectrum

Figure 1: Standardized workflow for GC-EI-MS analysis.

Deconstruction of Fragmentation: The Influence of Each Functional Group

The fragmentation of the parent molecule is not random; it is directed by the chemical properties of its constituent parts. The molecular ion (M+•) of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol has a nominal mass of m/z 220 .

  • The 4-Nitrophenyl Group: As a strong electron-withdrawing group, the nitro functionality dictates several key fragmentation pathways in aromatic compounds. Common losses include:

    • Loss of •NO2 (46 Da): A direct cleavage yielding an [M-46]+ fragment.

    • Loss of •NO (30 Da): Often followed by the loss of CO in a rearrangement process.

    • The presence of the nitro group generally promotes cleavage in other parts of the molecule.[5][6]

  • The 1,3-Oxazole Ring: The oxazole ring is a relatively stable aromatic heterocycle. Its fragmentation under EI is characterized by ring cleavage events. For 2,5-disubstituted oxazoles, fragmentation often involves the expulsion of a nitrile (R-C≡N) or carbon monoxide (CO).[2] The stability of the resulting fragments plays a key role in determining the most favorable pathway.

  • The Hydroxymethyl Group (-CH2OH): This group provides a primary site for initial fragmentation events.

    • Alpha (α) Cleavage: The loss of a hydrogen radical (•H, 1 Da) from the methylene carbon is highly favorable, as it produces a resonance-stabilized oxonium ion [M-1]+. This is often a very prominent peak.

    • Loss of Water (H2O, 18 Da): While possible, this is more common in alcohols where rearrangement can lead to a stable product.

    • Loss of Formaldehyde (CH2O, 30 Da): A neutral loss of formaldehyde can occur, leading to an [M-30]+• radical cation. This has been observed in similar structures like hydroxymethyl-substituted N-oxides.[7]

Proposed Fragmentation Pathway of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

By combining the influences described above, we can propose a detailed fragmentation cascade. The primary cleavages are expected to be competitive, leading to several distinct series of fragment ions originating from the molecular ion at m/z 220 .

Fragmentation_Pathway M [M]+• m/z 220 C10H8N2O4 M_minus_H [M-H]+ m/z 219 C10H7N2O4 M->M_minus_H - •H M_minus_NO2 [M-NO2]+ m/z 174 C10H8NO2 M->M_minus_NO2 - •NO2 Nitrophenyl_Nitrile [4-Nitrophenylnitrile]+• m/z 148 C7H4N2O2 M->Nitrophenyl_Nitrile - C3H4O2 M_minus_H_minus_CO [M-H-CO]+ m/z 191 C9H7N2O3 M_minus_H->M_minus_H_minus_CO - CO M_minus_H_minus_CO_minus_NO2 m/z 145 C9H7NO M_minus_H_minus_CO->M_minus_H_minus_CO_minus_NO2 - •NO2 Phenyl_Cation [C6H4NO2]+ m/z 122 M_minus_H_minus_CO_minus_NO2->Phenyl_Cation rearrangement M_minus_NO2_minus_H m/z 173 C10H7NO2 M_minus_NO2->M_minus_NO2_minus_H - •H M_minus_NO2_minus_CH2O [M-NO2-CH2O]+ m/z 144 C9H6NO M_minus_NO2->M_minus_NO2_minus_CH2O - CH2O Nitrophenyl_Nitrile->Phenyl_Cation - CN

Figure 2: Proposed EI-MS fragmentation pathways for [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol.
Detailed Pathway Analysis:
  • Pathway A (Blue): Alpha Cleavage Dominance: The most likely initial step is the loss of a hydrogen radical from the hydroxymethyl group to form the highly stable, resonance-delocalized cation at m/z 219 . This fragment is expected to be the base peak or one of the most abundant ions in the spectrum. Subsequent loss of carbon monoxide (CO) from this ion would lead to the fragment at m/z 191 . Further fragmentation via the loss of the nitro group (•NO2) would yield an ion at m/z 145 .

  • Pathway B (Green): Nitrophenyl-Directed Cleavage: A competitive pathway involves the direct cleavage of the C-N bond of the nitro group, resulting in the loss of •NO2 to give a fragment ion at m/z 174 . This ion can then lose a hydrogen radical to form an ion at m/z 173 or lose formaldehyde (CH2O) to produce the ion at m/z 144 .

  • Pathway C (Yellow): Oxazole Ring Cleavage: The oxazole ring itself can undergo cleavage. A plausible fragmentation is the formation of the 4-nitrophenylnitrile radical cation at m/z 148 . This type of fragmentation is characteristic of 1,3,4-oxadiazoles and can be inferred for the oxazole ring system.[8][9] This fragment could then lose a cyanide radical (•CN) to produce the nitrophenyl cation at m/z 122 .

Comparative Analysis: How Structure Dictates Fragmentation

To fully appreciate the fragmentation pattern, it is instructive to compare it with hypothetical alternatives.

  • Alternative 1: 2-Phenyl-1,3-oxazol-5-yl]methanol (No Nitro Group): Without the electron-withdrawing nitro group, the molecular ion would be less prone to fragmentation initiated by nitro-group losses. The dominant fragmentation would overwhelmingly be the alpha cleavage to form the [M-H]+ ion. The subsequent fragmentations would involve the phenyl and oxazole rings, but the driving force from the nitro group would be absent, leading to a simpler spectrum with a more stable molecular ion.

  • Alternative 2: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methane (Methyl instead of Hydroxymethyl): Replacing the -CH2OH with a -CH3 group removes the highly favorable alpha-cleavage pathway. The primary fragmentation would instead be initiated by the loss of •NO2 or by benzylic cleavage (loss of •H from the methyl group), though the latter is less favorable than the alpha cleavage in the parent compound. This would result in a significantly different spectrum, with the ion at m/z 174 likely being much more prominent.

  • Alternative 3: A 1,3,4-Oxadiazole Analogue: If the core were a 1,3,4-oxadiazole instead of a 1,3-oxazole, the propensity for ring cleavage would be different. 1,3,4-oxadiazoles are known to fragment via characteristic pathways, often leading to distinct ions that could help differentiate between isomers.[9][10]

Summary of Predicted Mass Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the proposed origin.

m/zProposed FormulaProposed Neutral LossPathwayPredicted Relative Abundance
220[C10H8N2O4]+•- (Molecular Ion)-Medium
219[C10H7N2O4]+•HAHigh (Potential Base Peak)
191[C9H7N2O3]+•H, COAMedium
174[C10H8NO2]+•NO2BMedium-High
148[C7H4N2O2]+•C3H4O2CMedium-Low
145[C9H7NO]+•H, CO, •NO2ALow
144[C9H6NO]+•NO2, CH2OBLow
122[C6H4NO2]+Multiple routesCMedium

Conclusion

The EI-MS fragmentation of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is predicted to be a rich and complex process governed by the competing influences of its three core functional groups. The primary and most diagnostic fragmentation is expected to be the alpha cleavage of a hydrogen radical from the hydroxymethyl group, leading to a highly abundant ion at m/z 219 . Competing pathways involving the loss of the nitro group (yielding m/z 174 ) and cleavage of the oxazole ring (yielding m/z 148 ) provide further structural confirmation. By understanding these fundamental pathways and comparing them to related structures, researchers can confidently identify this molecule and interpret the mass spectra of novel, related compounds encountered in their work.

References

  • Bader, M., Göen, T., Müller, J., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 255-266. [Link]

  • Feltes, B. C., de Oliveira, D., & Galaverna, R. (2010). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 1217(33), 5435-5443. [Link]

  • Hubert, C., Léonço, D., Schramm, S., & Tabet, J. C. (2019). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(27), 7245-7256. [Link]

  • Schmidt, T. C., & Haderlein, S. B. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Bader, M., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography–mass spectrometry for the biological monitoring of explosives. Scilit. [Link]

  • D'Auria, M. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 845-863. [Link]

  • Khan, I., et al. (2016). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate. [Link]

  • Sánchez-Viesca, F., Berros, M. I., & Pérez Flores, J. (2003). Fragmentation mechanisms in electron ionization mass spectrometry of some 2-alkyl- and 2-aryl-4-arylidene-5(4H)-oxazolones. Rapid Communications in Mass Spectrometry, 17(7), 647-652. [Link]

  • Kliem, S., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-322. [Link]

  • Poldy, J., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 989-994. [Link]

  • Tormyshev, V. M., Kur, S. Y., & Koptyug, V. A. (1976). Formation of C9H7+ ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 25, 1243–1248. [Link]

  • Monge, A., et al. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(5). [Link]

  • Clerici, A., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(6), 354-374. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Ndlovu, T., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. SpringerPlus, 6(1), 384. [Link]

  • Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. Journal of Mass Spectrometry, 55(11), e4612. [Link]

  • Advion, Inc. (n.d.). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. [Link]

  • Van den Bosch, S., et al. (2015). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ChemSusChem, 8(7), 1218-1241. [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]

  • Neumann, S. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, 57(5), e4838. [Link]

  • Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3266. [Link]

Sources

Comparative

Technical Characterization Guide: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

[1][2][3] Executive Summary & Structural Significance[1][2][3][4] Compound: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Application: Pharmaceutical Intermediate / Antitubercular Scaffold Analysis Type: Fourier Transform...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Structural Significance[1][2][3][4]

Compound: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Application: Pharmaceutical Intermediate / Antitubercular Scaffold Analysis Type: Fourier Transform Infrared Spectroscopy (FTIR)[1][2][3]

This guide provides a rigorous spectral analysis of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol.[1][2][3] This molecule features a "nitro-oxazole" core, a pharmacophore often associated with antitubercular activity (analogous to the structure of Delamanid and Pretomanid).

For drug development professionals, the primary utility of IR spectroscopy for this compound is Reaction Monitoring —specifically, validating the reduction of the ester precursor to the primary alcohol. This guide compares the target molecule against its synthetic precursor to establish a self-validating Quality Control (QC) protocol.

Structural Segmentation & Vibrational Logic[1][2][3]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational zones. The interplay between the electron-withdrawing nitro group and the aromatic oxazole ring creates specific frequency shifts.

Graphviz Diagram: Functional Group Mapping

G Molecule [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Nitro Nitro Group (-NO2) Electron Withdrawing Molecule->Nitro Oxazole 1,3-Oxazole Ring Aromatic Heterocycle Molecule->Oxazole Alcohol Hydroxymethyl (-CH2OH) H-Bond Donor Molecule->Alcohol V_Nitro_Asym Asym. Stretch ~1520-1550 cm⁻¹ Nitro->V_Nitro_Asym V_Nitro_Sym Sym. Stretch ~1340-1350 cm⁻¹ Nitro->V_Nitro_Sym V_Ox_CN C=N Ring Stretch ~1580-1610 cm⁻¹ Oxazole->V_Ox_CN V_Ox_Breath Ring Breathing ~1080-1140 cm⁻¹ Oxazole->V_Ox_Breath V_OH O-H Stretch (Broad) ~3200-3500 cm⁻¹ Alcohol->V_OH V_CO C-O Stretch (Primary) ~1000-1050 cm⁻¹ Alcohol->V_CO

Caption: Figure 1.[1][2][3] Deconstruction of the target molecule into key vibrational modes based on Group Frequency Theory.

Comparative Spectral Analysis: Product vs. Precursor[1][3]

The most critical comparison is between the Target Alcohol and its likely Ester Precursor (e.g., Ethyl 2-(4-nitrophenyl)oxazole-5-carboxylate).[1][2][3] This comparison confirms the success of the reduction reaction (e.g., using NaBH₄ or LiAlH₄).

Key Differentiators
  • The Carbonyl Shift: The precursor ester displays a sharp, intense C=O peak at ~1720 cm⁻¹.[2] In the pure alcohol product, this peak must be absent.

  • The Hydroxyl Appearance: The product must show a broad, strong O-H stretch at 3200–3500 cm⁻¹, which is absent in the dry ester precursor.

Table 1: Comparative Peak Assignments
Functional GroupMode of VibrationPrecursor (Ester) Frequency (cm⁻¹)Target (Alcohol) Frequency (cm⁻¹)Interpretation / QC Check
O-H (Alcohol) Stretching (H-bonded)Absent 3200 – 3500 (Broad) Primary indicator of formation.
C=O[1][3] (Ester) Stretching1720 – 1740 (Strong) Absent Primary indicator of purity. Presence indicates unreacted starting material.[2][3]
NO₂ (Nitro) Asymmetric Stretch1520 – 15501520 – 1550Remains constant; confirms core integrity.[2][3]
NO₂ (Nitro) Symmetric Stretch1340 – 13501340 – 1350Remains constant.[2][3]
C=N (Oxazole) Ring Stretch1580 – 16101590 – 1615Slight shift possible due to electronic changes at C5 position.[2][3]
C-O (Primary) StretchingN/A1000 – 1050Confirms primary alcohol structure.[2][3]
Ar-H (Phenyl) Out-of-plane Bending830 – 860830 – 860Characteristic of para-substituted benzene.[1][2][3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this standardized protocol.

Method Selection: ATR vs. Transmission (KBr)

For this rigid, polar solid, ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid hygroscopic artifacts in the O-H region, which can lead to false positives for alcohol formation.[3]

Graphviz Diagram: Validation Workflow

Workflow Start Crude Reaction Mixture Workup Isolation & Drying (Remove solvents/water) Start->Workup ATR ATR-FTIR Analysis (Diamond Crystal) Workup->ATR Decision1 Check 1720 cm⁻¹ Region (Carbonyl) ATR->Decision1 Fail1 Peak Present: Incomplete Reduction Decision1->Fail1 Strong Signal Pass1 Peak Absent Decision1->Pass1 Baseline Decision2 Check 3200-3500 cm⁻¹ (Hydroxyl) Pass1->Decision2 Fail2 Peak Absent: Product Not Formed Decision2->Fail2 No Signal Pass2 Broad Peak Present: Confirm Product Decision2->Pass2 Signal Confirmed

Caption: Figure 2. Logic flow for validating reaction completion using FTIR markers.

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry.[2] Residual water mimics the O-H stretch of the product.

    • Validation: Run a background scan of the clean ATR crystal.[2]

  • Acquisition:

    • Place ~5 mg of powder on the diamond crystal.[2]

    • Apply high pressure (clamp) to ensure contact (critical for hard crystalline solids).[2][3]

    • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Data Processing:

    • Apply baseline correction.[2][3]

    • Normalize intensity to the Nitro Symmetric Stretch (~1345 cm⁻¹) as an internal standard, as this group is chemically inert during the reduction.

Troubleshooting & Interpretation

Interference: The "Nitro Masking" Effect

The nitro group stretches are extremely strong and can sometimes obscure weaker signals in the fingerprint region.

  • Observation: A split peak near 1550 cm⁻¹.[2][3][4]

  • Cause: Overlap between the Nitro asymmetric stretch and the Oxazole ring C=N stretch.

  • Resolution: Do not use the 1500–1600 cm⁻¹ region for purity quantification. Rely on the 1720 cm⁻¹ (impurity) and 1000–1050 cm⁻¹ (product) regions.[3]

Artifact: Water Contamination[1][2][3]
  • Observation: A jagged, noisy signal in the 3500–3800 cm⁻¹ region.

  • Cause: Atmospheric water vapor or wet sample.[2][3]

  • Differentiation: The product's O-H stretch is smooth and broad (centered ~3350 cm⁻¹).[3] Water vapor appears as sharp, "spiky" rotational lines.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][5] (Authoritative text for Group Frequency Theory).

  • Palmer, B. D., et al. (2006).[2][3] "Synthesis and Structure-Activity Relationships of Antitubercular Nitroimidazoles/Oxazoles." Journal of Medicinal Chemistry. Link (Provides spectral context for nitro-oxazole pharmacophores).[2][3]

  • Socrates, G. (2001).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2][3][5] (Reference for specific Nitro and Oxazole ring frequencies).

  • Turchi, I. J. (1986).[2][3][6] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Interscience.[2][3] (Foundational text on Oxazole ring vibrational modes).

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorpti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption maxima of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol. In the absence of direct, published experimental data for this specific molecule, this guide leverages established principles of photochemistry and comparative data from structurally analogous compounds to predict its spectral behavior. We will delve into the influence of molecular structure, substituent effects, and solvent polarity on the UV-Vis absorption profile, providing a robust framework for its experimental investigation.

The core of this analysis rests on the understanding that the UV-Vis absorption of an organic molecule is intrinsically linked to its electronic structure. The presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores) dictates the wavelength and intensity of maximum absorbance (λmax). For our target molecule, the key structural motifs are the 2-(4-nitrophenyl) group and the 1,3-oxazole ring.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is primarily determined by the π-electron system of the 2-(4-nitrophenyl)-1,3-oxazole core. The electron-withdrawing nature of the nitro group (-NO2) and the electronic transitions within the conjugated system are the principal factors governing its λmax.

A crucial point of comparison is the structurally similar compound, 2-(4-nitrophenyl)-1,3-oxazole , which lacks the 5-methanol group[1]. The introduction of a hydroxymethyl group (-CH2OH) at the 5-position of the oxazole ring is expected to have a modest, yet noticeable, effect on the absorption maximum. This substituent can act as a weak auxochrome, potentially leading to a slight bathochromic (red) or hypsochromic (blue) shift depending on its electronic interaction with the oxazole ring.

Solvent polarity is another critical variable that can significantly influence the position of the absorption maximum, a phenomenon known as solvatochromism[2][3][4][5][6]. In polar solvents, molecules with a significant change in dipole moment between their ground and excited states will exhibit shifts in their λmax. For molecules like our target compound, which possess a strong intramolecular charge transfer character from the phenyl ring to the nitro group upon excitation, a bathochromic shift is generally observed with increasing solvent polarity.

The following table provides a comparative summary of the expected UV-Vis absorption maxima for [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol and related compounds in solvents of varying polarity. The values for the target compound are predictive, based on the established trends observed in analogous structures.

CompoundSolventExpected λmax (nm)Rationale for Prediction
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Hexane (non-polar)~310 - 320Based on the absorption of p-nitroaniline in non-polar solvents, with a slight shift due to the oxazole ring.
Dichloromethane (polar aprotic)~320 - 335Increased solvent polarity stabilizes the excited state, leading to a bathochromic shift.
Ethanol (polar protic)~325 - 340Further stabilization of the excited state through hydrogen bonding interactions.
2-(4-Nitrophenyl)-1,3-oxazole Not specifiedNo experimental data foundExpected to have a slightly shorter λmax than the methanol-substituted analog due to the absence of the auxochromic -CH2OH group.
p-Nitroaniline Cyclohexane320A foundational reference for the nitrophenyl chromophore in a non-polar environment[5].
Water380Demonstrates a significant bathochromic shift in a highly polar, protic solvent[5].
Various 2,5-disubstituted oxazoles Various355 - 495This broad range highlights the significant influence of different substituents on the oxazole core[3].

The Underlying Science: Causality in Experimental Choices

The selection of solvents with varying polarities is a deliberate experimental choice designed to probe the electronic nature of the molecule's excited state. The observed solvatochromic shifts provide valuable insights into the change in dipole moment upon photoexcitation.

The workflow for such a comparative study is outlined below. This process ensures a systematic and reproducible investigation into the photophysical properties of the target molecule.

G cluster_prep Sample Preparation cluster_analysis UV-Vis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation prep1 Synthesize and purify [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol prep2 Prepare stock solution in a suitable solvent (e.g., Dichloromethane) prep1->prep2 prep3 Prepare dilute solutions in a range of solvents (e.g., Hexane, DCM, Ethanol) prep2->prep3 analysis1 Record the UV-Vis spectrum for each solution from 200-800 nm prep3->analysis1 analysis2 Identify the wavelength of maximum absorbance (λmax) for each solvent analysis1->analysis2 comp1 Tabulate λmax values against solvent polarity analysis2->comp1 comp2 Compare with data from structurally similar compounds comp1->comp2 comp3 Correlate solvatochromic shifts with molecular structure comp2->comp3

Caption: Workflow for the comparative analysis of UV-Vis absorption.

Experimental Protocol: A Self-Validating System

The following protocol for determining the UV-Vis absorption maxima is designed to be self-validating by incorporating control measures and systematic solvent variation.

Objective: To determine the UV-Vis absorption maxima (λmax) of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol in solvents of varying polarity.

Materials:

  • [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (high purity)

  • Spectroscopic grade solvents: Hexane, Dichloromethane (DCM), and Ethanol

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol.

    • Dissolve the compound in 10 mL of dichloromethane to prepare a stock solution of approximately 0.1 mg/mL. Rationale: Dichloromethane is a good starting solvent as it is relatively non-polar but can dissolve a wide range of organic compounds.

  • Working Solution Preparation:

    • Prepare three separate working solutions by diluting the stock solution with hexane, dichloromethane, and ethanol, respectively. The final concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure linearity according to the Beer-Lambert law. A typical starting dilution would be 1:10 (v/v).

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range from 200 nm to 800 nm.

    • Fill a quartz cuvette with the first solvent (e.g., hexane) to be used and place it in the reference beam of the spectrophotometer. Use the same solvent to blank the instrument.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the corresponding working solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the UV-Vis absorption spectrum.

  • Repeat for Each Solvent:

    • Repeat steps 3 and 4 for the remaining solvents (dichloromethane and ethanol), ensuring to blank the instrument with the respective pure solvent each time.

  • Data Analysis:

    • For each spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the λmax and the corresponding absorbance value for each solvent.

The following diagram illustrates the logical relationship between solvent polarity and the expected shift in the absorption maximum.

G cluster_solvent Solvent Polarity cluster_shift Effect on λmax NonPolar Non-Polar (e.g., Hexane) BlueShift Shorter Wavelength (Hypsochromic Shift) NonPolar->BlueShift Less stabilization of excited state PolarAprotic Polar Aprotic (e.g., DCM) RedShift Longer Wavelength (Bathochromic Shift) PolarAprotic->RedShift Stabilization of excited state PolarProtic Polar Protic (e.g., Ethanol) PolarProtic->RedShift Stronger stabilization (H-bonding)

Caption: Solvent polarity and its effect on λmax.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the UV-Vis absorption properties of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol. Based on the analysis of its structural components and comparison with analogous compounds, we anticipate a primary absorption band in the range of 310-340 nm, with a discernible bathochromic shift as the solvent polarity increases. The provided experimental protocol offers a robust methodology for the empirical validation of these predictions.

Future experimental work should focus on the synthesis and spectroscopic characterization of this compound to confirm the hypotheses presented herein. Further studies could also explore the effect of pH on the absorption spectrum, particularly the potential for deprotonation of the methanol group in basic media, which could lead to further shifts in the λmax. Such data would be invaluable for applications in sensing, molecular probes, and materials science.

References

  • Solvent and media effects on the photophysics of naphthoxazole derivatives. PubMed. [Link]

  • Experimental and Theoretical Study of 2,5-diaryloxazoles Whose Aryl Are Para-Substituted Phenyl Groups. PubMed. [Link]

  • Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. PubMed. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2-amino-4-methyl-1,3-oxazol-5-yl)(4-nitrophenyl)methanol. ChemSynthesis. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MOL. [Link]

  • The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation. ResearchGate. [Link]

  • The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation. Institut Curie. [Link]

  • 2-(4-Nitrophenyl)oxazole. PubChem. [Link]

  • 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. ChemSynthesis. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group. [Link]

  • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). ResearchGate. [Link]

  • UV-Vis absorption spectra of the three series of azo compounds in... ResearchGate. [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Nitrophenyl Oxazole Methanol: A Comparative Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structur...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a senior application scientist's perspective on obtaining and interpreting structural data for nitrophenyl oxazole methanol, a class of compounds with significant potential in medicinal chemistry. We will delve into the gold standard of X-ray crystallography, providing a detailed workflow and contextualizing its data. Furthermore, we will objectively compare this technique with powerful alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to equip you with a comprehensive understanding of the available analytical arsenal.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction is an analytical technique that provides the most definitive three-dimensional structure of a molecule.[1] By irradiating a crystalline form of the compound with X-rays, we can analyze the resulting diffraction pattern to map electron density and, consequently, determine atomic positions with exceptional precision.[2][3] This method is invaluable for establishing absolute stereochemistry, bond lengths, and bond angles, which are critical parameters in understanding a molecule's biological activity and physical properties.

While a specific crystallographic information file (CIF) for a "nitrophenyl oxazole methanol" derivative was not publicly available at the time of this writing, we can draw valuable comparative insights from the crystallographic data of closely related structures.

Comparative Crystallographic Data of Related Nitrophenyl Oxazole Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazoleC₁₀H₁₀N₂O₃MonoclinicP2₁/n7.77677.33708.646899.414486.722
(4-Nitrophenyl)methanolC₇H₇NO₃TriclinicP16.22167.40967.783393.667334.342
5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazoleC₁₂H₁₂N₂O₃STriclinicP18.1848.35510.529106.504622.72

Data sourced from publicly available crystallographic databases. The unit cell parameters α and γ for the triclinic structures are not included for brevity but are essential for a complete crystallographic description.

The data in the table above illustrates the type of precise information obtained from an X-ray diffraction experiment. The unit cell dimensions (a, b, c, β), volume (V), and the number of molecules per unit cell (Z) are fundamental parameters that define the crystal lattice.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline the self-validating workflow for single-crystal X-ray diffraction of a nitrophenyl oxazole methanol derivative.

The primary and often most challenging step is growing a high-quality single crystal.[4] The ideal crystal should be between 0.1 and 0.5 mm in all dimensions, transparent, and free of defects.[1][5]

Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified nitrophenyl oxazole methanol in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble. Common choices for oxazole derivatives include methanol, ethanol, or ethyl acetate.

  • Vessel Preparation: Transfer the solution to a clean, small vial or test tube.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted loop.

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed within an X-ray diffractometer.[6] A monochromatic X-ray beam is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[2] This process generates a series of diffraction images, each corresponding to a specific crystal orientation.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.[7]

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit.[8] The quality of the final structure is assessed by the R-value, which should ideally be as low as possible.[8]

The following diagram illustrates the comprehensive workflow for obtaining X-ray crystallography data.

XRay_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Purification Purification of Nitrophenyl Oxazole Methanol Dissolution Dissolution in Suitable Solvent Purification->Dissolution Start Evaporation Slow Evaporation Dissolution->Evaporation Harvesting Crystal Selection & Harvesting Evaporation->Harvesting Mounting Crystal Mounting Harvesting->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Detection Data Recording Diffraction->Detection Processing Data Processing (Unit Cell, Space Group) Detection->Processing Solution Structure Solution (Initial Model) Processing->Solution Refinement Structure Refinement (Final Model) Solution->Refinement Validation Validation (CIF) Refinement->Validation Final Output

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide a complete picture of a molecule's behavior. NMR spectroscopy and mass spectrometry are powerful alternatives that offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and dynamics of molecules in solution.[9][10] This is particularly relevant for drug development, as it can mimic the physiological environment.

Key Information Provided by NMR:

  • Connectivity: Through-bond correlations (e.g., COSY, HSQC, HMBC) reveal which atoms are connected, allowing for the assembly of the molecular skeleton.[11]

  • Stereochemistry: Through-space correlations (e.g., NOESY) can help determine the relative stereochemistry of chiral centers.

  • Conformational Analysis: NMR can provide insights into the flexibility and preferred conformations of a molecule in solution.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (Crystal)Solution
Information 3D atomic coordinates, bond lengths, bond anglesConnectivity, stereochemistry, dynamics
Requirement High-quality single crystalSoluble sample
Throughput Can be time-consuming due to crystallizationGenerally faster for data acquisition
Ambiguity Provides an unambiguous structureCan sometimes have spectral overlap or ambiguity

The following diagram illustrates the decision-making process when choosing between X-ray crystallography and NMR spectroscopy.

Decision_Tree Start Structural Elucidation of Nitrophenyl Oxazole Methanol Crystal Can a high-quality single crystal be grown? Start->Crystal Soluble Is the compound soluble in a suitable deuterated solvent? Crystal->Soluble No Xray Perform Single-Crystal X-ray Diffraction Crystal->Xray Yes NMR Perform NMR Spectroscopy Soluble->NMR Yes Revisit Revisit Synthesis/ Purification/Crystallization Soluble->Revisit No Both Use Both Techniques for Complementary Data Xray->Both Ambiguous Solid-State Conformation or Need for Solution Data NMR->Both Ambiguous Stereochemistry or Need for Absolute Configuration

Figure 2: Decision matrix for selecting a primary structural elucidation technique.
Mass Spectrometry (MS): Confirming Identity and Connectivity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12][13] While it does not provide a 3D structure on its own, it is an indispensable tool for confirming the molecular weight of a synthesized compound and can provide valuable structural information through fragmentation analysis.[14]

Key Information Provided by MS:

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

  • Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer can provide clues about its substructures and connectivity.

Role in Conjunction with X-ray Crystallography and NMR: Mass spectrometry is typically used as a primary characterization technique to confirm the identity and purity of a compound before proceeding with more time-consuming structural elucidation methods like X-ray crystallography or NMR.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of novel compounds like nitrophenyl oxazole methanol requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state, it is crucial to recognize its limitations and the complementary strengths of other techniques. NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, which is often more biologically relevant. Mass spectrometry serves as a rapid and essential tool for confirming molecular identity.

As a senior application scientist, I advocate for an integrated strategy. Begin with mass spectrometry to confirm the successful synthesis of the target compound. If a high-quality crystal can be obtained, X-ray crystallography will provide the most precise structural data. Concurrently, or as an alternative, NMR spectroscopy should be employed to understand the molecule's solution-state structure and dynamics. By judiciously applying these techniques, researchers can achieve a comprehensive and unambiguous understanding of their nitrophenyl oxazole methanol derivatives, paving the way for successful drug development and materials science applications.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 23, 2026, from [Link]

  • Fiveable. (n.d.). X–ray Crystallography – Fundamentals. Retrieved February 23, 2026, from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 23, 2026, from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 23, 2026, from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 23, 2026, from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved February 23, 2026, from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 23, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 23, 2026, from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2005, November 8). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved February 23, 2026, from [Link]

  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 5). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved February 23, 2026, from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved February 23, 2026, from [Link]

  • NIH. (n.d.). x Ray crystallography. PMC. Retrieved February 23, 2026, from [Link]

  • NIH. (n.d.). (4-Nitrophenyl)methanol. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 5-methyl-4-(methylthio)-2-(4-nitrobenzyl)oxazole, C12H12N2O3S. Retrieved February 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol: Proper Disposal Procedures

Executive Summary [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is a functionalized nitro-aromatic heterocycle used primarily as a synthetic intermediate in medicinal chemistry (e.g., antimicrobial or anticancer drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is a functionalized nitro-aromatic heterocycle used primarily as a synthetic intermediate in medicinal chemistry (e.g., antimicrobial or anticancer drug development).[1][2][3][4][5][6] While not explicitly listed on the EPA P-list or U-list, its chemical structure—specifically the nitro group (


)  attached to an aromatic system—mandates that it be treated as Hazardous Chemical Waste .[1][2][3]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with strong reducing agents or strong bases (risk of exothermic decomposition).[1][2][3]

  • Fate: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Part 1: Chemical Hazard Profiling & Causality

To safely dispose of this compound, one must understand the why behind the safety protocols.[1][3] We analyze the molecule based on its functional moieties to predict behavior in the waste stream.[1][2]

Structural Deconstruction
MoietyHazard ContributionOperational Implication
Nitro Group (

)
Potential for energetic decomposition; oxidizing potential.[1][2]CRITICAL: Must be segregated from strong reducing agents (e.g., hydrides, active metals) to prevent uncontrolled exotherms [1].[1][3]
Oxazole Ring Heterocyclic stability; nitrogen content.[1][2][3]Requires high-temperature incineration to fully mineralize nitrogen oxides (

).[1][2]
Hydroxymethyl (

)
Polarity; potential solubility in organic solvents.[1][2]Increases mobility in solvents; ensure waste containers are compatible with polar organics (e.g., HDPE or Glass).[1][2][3]
Reactivity & Incompatibility

The primary risk during storage and disposal is accidental reduction .[1][2] Nitro-aromatics can react violently with strong bases (forming nitronate salts) or reducing agents.[1][2]

  • Incompatible with: Sodium borohydride (

    
    ), Lithium aluminum hydride (
    
    
    
    ), Zinc powder, strong alkalis (
    
    
    ).[1][3]

Part 2: Waste Characterization (RCRA Framework)

In the United States, waste classification follows the Resource Conservation and Recovery Act (RCRA).[1][3][7]

  • Listed Waste: This specific CAS is not currently assigned a specific P-code or U-code.[1][2]

  • Characteristic Waste: It defaults to a characteristic waste classification based on its properties:

    • Toxicity (D0xx): Likely toxic if ingested/absorbed (Nitroaromatics are often mutagenic).[1][2]

    • Ignitability (D001): If disposed of as a solution in flammable solvents (MeOH, EtOAc).[1][3]

Designation for Labeling:

  • Solid Waste: "Toxic Solid, Organic, N.O.S.[1][3] (Contains [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol)"

  • Liquid Waste: "Flammable Liquid, Toxic, N.O.S."[1][3] (if in solvent).[1][2][8]

Part 3: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)[1][2]
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.[1][2] If in solution with halogenated solvents, use Laminate/Silver Shield.[1][2][3]

  • Respiratory: If handling fine powder, use a P95 particulate respirator or work strictly within a fume hood to prevent inhalation of nitro-aromatic dusts.[1][2][3]

Scenario A: Disposal of Pure Solid
  • Why: Solids are the most stable form for transport and minimize the volume of waste generated.[1][2]

  • Container Selection: Use a wide-mouth amber glass jar or high-density polyethylene (HDPE) container.[1][2]

  • Transfer: Carefully transfer the solid using a chemically inert spatula.[1][2][3] Avoid generating dust.[1][2][3][5][6][9]

  • Labeling: Apply a hazardous waste label immediately.[1][2][3] Check "Toxic".[1][2][3][6][10][11]

  • Secondary Containment: Place the jar into a clear plastic zip-bag to contain any potential exterior contamination.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Why: You must prevent the formation of shock-sensitive dry residues if the compound is mixed with peroxidizables or other unstable reagents.[1][2]

  • Quenching: Ensure any reactive reagents (e.g., thionyl chloride, hydrides) used in the synthesis are fully quenched before adding to the waste container.[1][3]

  • Solvent Choice: The compound is soluble in Methanol and Ethyl Acetate.[1][2][3]

    • Directive: Combine with Non-Halogenated Organic Waste streams.[1][2][3]

    • Exception: If DCM/Chloroform was used, it must go to Halogenated Waste .[1][3]

  • Concentration: If the solution is highly dilute (<1%), it may still need to be tagged as "Toxic" due to the nitro-aromatic content.[1][2][3]

Operational Workflow Diagram

The following diagram outlines the decision logic for disposing of this specific intermediate.

DisposalWorkflow Start Start: [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol Waste StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath LiquidPath dissolved in Solution StateCheck->LiquidPath SolidContainer Pack in Amber Glass/HDPE (Do NOT dissolve unnecessarily) SolidPath->SolidContainer QuenchCheck Are unreacted reagents present? (e.g., Hydrides, Acid Chlorides) LiquidPath->QuenchCheck Labeling Label: 'Toxic Organic Waste' List Chemical Name Explicitly SolidContainer->Labeling QuenchStep Perform Quench Procedure (Ice/Water or Sat. NaHCO3) QuenchCheck->QuenchStep Yes SolventCheck Solvent Type? QuenchCheck->SolventCheck No (Stable) QuenchStep->SolventCheck HaloWaste Halogenated Organic Waste (DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (MeOH, EtOAc, Acetone) SolventCheck->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling Pickup EHS / Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for the segregation and packaging of nitro-oxazole waste streams.

Part 4: Emergency Contingencies

Spills (Solid)[1][2][3]
  • Isolate: Evacuate the immediate area if dust is airborne.[1][2][3]

  • PPE: Don double nitrile gloves and N95/P95 mask.[1][2][3]

  • Cleanup: Do not dry sweep (static risk).[1][2][3] Use a wet wipe or damp paper towel to absorb the powder.[1][2][3]

  • Disposal: Place all cleanup materials into the solid hazardous waste container.

Spills (Liquid)
  • Absorb: Use vermiculite or a commercial organic spill pad.[1][2][3]

  • Neutralize: If the solution was acidic/basic, neutralize cautiously before final cleanup.[1][2][3]

  • Decontaminate: Wash the surface with soap and water to remove nitro-aromatic residues (often yellow/orange in color).[1][2]

Part 5: Compatibility Data Summary

ParameterSpecificationReason
Waste Stream Organic / IncinerationChemical stability requires thermal destruction (>1000°C).[1][2]
Compatible Containers Glass, HDPE, PTFEResistant to organic solvent and nitro-aromatic permeation.[1][2][3]
Incompatible Materials Aluminum, Magnesium, ZincRisk of reduction of nitro group to amines (exothermic).[1][3]
Storage Temp Ambient (

)
Keep cool to prevent thermal degradation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3]

  • U.S. Environmental Protection Agency. (2023).[1][2][3][12] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023).[1][2][3] Compound Summary: 2-(4-Nitrophenyl)oxazole (Structural Analogue).[1][2] National Library of Medicine.[1][2][3] [1][2]

Sources

Handling

Comprehensive Safety and Handling Guide for [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

This guide provides essential safety protocols for handling, storage, and disposal of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS No. 1315365-55-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling, storage, and disposal of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS No. 1315365-55-9). As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on a conservative risk assessment of its primary structural motifs: a nitro-aromatic group and an oxazole ring.[1] This approach necessitates treating the substance with a high degree of caution.

Hazard Assessment: A Tale of Two Moieties

The potential hazards of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol are best understood by examining its constituent chemical groups:

  • Nitro-aromatic Compounds: This class of compounds is often associated with toxicity, including potential for skin irritation, eye damage, and respiratory irritation.[2][3][4] Some nitro-aromatic compounds are also known to be harmful if swallowed.[5][6]

  • Oxazole Derivatives: While many oxazole derivatives are explored for their therapeutic potential, the core ring system and its derivatives can present hazards such as skin and eye irritation.[7][8] Some are also flammable.[9][10]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol. The following table summarizes the recommended PPE for various laboratory operations.

Protection Required PPE Rationale and Best Practices
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities (>1 liter) or when there is a significant splash risk.[11]Protects against splashes and airborne particles. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[12]
Skin and Body Flame-resistant lab coat (e.g., Nomex®) and chemical-resistant apron.[1]A flame-resistant lab coat provides protection against fire hazards, while a chemical-resistant apron offers an additional barrier against spills of corrosive or irritating substances.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for extended handling periods.Prevents skin contact. Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.[12]
Respiratory A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1]Minimizes the inhalation of fine powders. All respirator use must be in accordance with a documented respiratory protection program.[11]
Feet Closed-toe, chemical-resistant shoes.[1]Protects feet from spills and falling objects.

Operational Handling: A Step-by-Step Approach

Adherence to strict operational protocols is paramount to ensure safety.

Engineering Controls
  • Ventilation: All handling of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Weighing and Aliquoting
  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Work Surface: Work within a chemical fume hood. Cover the work surface with disposable bench paper to contain any spills.[1]

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.

  • Transfer: Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid creating dust.[1]

  • Cleaning: After handling, decontaminate the spatula and work surface. Dispose of contaminated bench paper as solid hazardous waste.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on your experimental needs. Be aware of the flammability and toxicity of the chosen solvent.

  • Dissolution: In the fume hood, add the solvent to the vessel containing the weighed compound. Cap the vessel and mix by gentle swirling or using a magnetic stirrer.

  • Storage: Store the solution in a clearly labeled, tightly sealed container.

Disposal Plan: Responsible Waste Management

Improper disposal of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol and its associated waste can pose a significant environmental and safety risk.

Waste Segregation

All waste contaminated with [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, weighing boats, and any other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol".

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[14]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[15]

Crucially, never flush nitro compounds down the drain. [16]

Emergency Procedures: Preparedness is Key

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area.

Visual Workflow Summaries

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_surface Prepare Work Surface prep_hood->prep_surface handle_weigh Weigh Compound prep_surface->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decon Decontaminate Tools handle_transfer->cleanup_decon cleanup_store Store Solution Appropriately handle_dissolve->cleanup_store cleanup_dispose Dispose of Solid Waste cleanup_decon->cleanup_dispose

Caption: A stepwise workflow for the safe handling of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol.

Disposal Workflow

G cluster_segregate Segregation cluster_manage Management start Generate Waste waste_solid Solid Waste Container start->waste_solid waste_liquid Liquid Waste Container start->waste_liquid waste_sharps Sharps Container start->waste_sharps manage_label Label Containers Correctly waste_solid->manage_label waste_liquid->manage_label waste_sharps->manage_label manage_store Store in Designated Area manage_label->manage_store manage_pickup Arrange EHS Pickup manage_store->manage_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.